molecular formula C12H24O2 B1619890 2,2-Dimethyldecanoic acid CAS No. 5343-54-4

2,2-Dimethyldecanoic acid

Cat. No.: B1619890
CAS No.: 5343-54-4
M. Wt: 200.32 g/mol
InChI Key: QTZDCGSNJUZNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyldecanoic acid is a synthetic branched-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . Its CAS Registry Number is 5343-54-4 . This compound is also known by synonyms such as 2,2-Dimethylcapric Acid . Researchers can identify the compound using its SMILES string, CCC(C)(C)C(O)=O, and its InChI Key, QTZDCGSNJUZNBJ-UHFFFAOYSA-N . While specific research applications for this compound are not extensively documented, structurally similar short-chain carboxylic acids, such as 2,2-dimethylbutyric acid (HST5040), have been identified as clinical development candidates for treating rare metabolic disorders like Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) . This suggests potential research interest in branched-chain fatty acids for investigating metabolic pathways and modulation. The predicted physical properties for this compound include a density of 0.905 g/cm³, a boiling point of 301.1°C at 760 mmHg, and a flash point of 137.3°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(2,3)11(13)14/h4-10H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDCGSNJUZNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277028
Record name 2,2-DIMETHYLDECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-54-4
Record name 2,2-Dimethyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5343-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyldecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYLDECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-DIMETHYLDECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of 2,2-dimethyldecanoic acid in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Characterization for Drug Formulation & Delivery Systems

Executive Summary: The "Neo-Acid" Advantage

2,2-dimethyldecanoic acid (CAS 5343-54-4) represents a specific subclass of fatty acids known as Neo-acids or Versatic™ acids.[1] Unlike linear fatty acids (e.g., lauric acid), the presence of a quaternary carbon at the


-position (C2) introduces significant steric hindrance.

For drug development professionals, this molecule offers a unique duality:

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -oxidation and hinders enzymatic hydrolysis, making it an ideal candidate for stable prodrug moieties or hydrophobic ion-pairing (HIP) agents.[1]
    
  • Tunable Lipophilicity: With a calculated LogP (

    
     4.8), it provides substantial lipophilic drive for membrane permeation without the rapid metabolic degradation seen in linear analogs.[1]
    

This guide details the solubility behavior of this compound across polar and non-polar landscapes, providing a robust framework for its utilization in lipid-based formulations (LBF) and ion-pairing strategies.

Physicochemical Profile & Theoretical Modeling[1]

Before wet-lab characterization, we establish the theoretical solubility parameters.[1] The structural motif—a hydrophobic C10 tail anchored by a sterically crowded carboxyl head—dictates its interaction energies.[1]

PropertyValue (Approx/Calc)Significance in Formulation
Molecular Weight 200.32 g/mol Low MW favorable for high molar density.[1]
LogP (Octanol/Water) 4.8 ± 0.3Highly lipophilic; preferentially partitions into lipid bilayers.[1]
pKa 4.9 – 5.1Weak acid.[1] Solubility is pH-dependent (switchable).[1]
H-Bond Donors 1 (Carboxyl -OH)Capable of dimerization in non-polar solvents.[1]
H-Bond Acceptors 2 (Carbonyl/Hydroxyl O)Interaction sites for polar protic solvents.[1]
Physical State Viscous Liquid / Low MP SolidBranching disrupts crystal packing, lowering MP vs. linear C12.[1]
2.1 Hansen Solubility Parameters (HSP)

To predict miscibility, we analyze the three Hansen parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • 
     (Dispersion):  High.[1] Dominated by the decyl chain.[1] Matches non-polar solvents (Hexane, Heptane).[1]
    
  • 
     (Polarity):  Low to Moderate.[1] The carboxyl group contributes, but the bulk alkyl chain dilutes this vector.[1][2]
    
  • 
     (H-Bonding):  Moderate.[1] Significant dimerization occurs in non-polar media; ionization in water disrupts this.[1]
    
Solubility Landscape: Non-Polar vs. Polar[1]
3.1 Non-Polar Solvents (The "Like Dissolves Like" Domain)

In solvents such as n-Heptane, Toluene, and Chloroform , this compound exhibits high solubility (>100 mg/mL) .

  • Mechanism: The dissolution is driven by Van der Waals forces between the solvent and the alkyl tail.[1]

  • Dimerization: In aprotic non-polar solvents (e.g., Hexane), the acid exists primarily as a cyclic dimer held together by intermolecular hydrogen bonds between the carboxyl groups. This dimerization effectively "hides" the polar head group, further enhancing lipophilicity.[1]

  • Steric Impact: The

    
    -dimethyl substitution creates a "shield" around the carboxyl group.[1] While it does not prevent dimerization, it reduces the kinetics of interaction with larger nucleophiles or solvating species.[1]
    
3.2 Polar Solvents (The Hydrophobic Effect & Ionization)

Solubility in polar solvents is strictly bifurcated by pH and solvent proticity.[1]

A. Polar Organic Solvents (Ethanol, DMSO, Isopropanol):

  • Solubility: High. [1]

  • Mechanism: These solvents are amphiphilic.[1] The alkyl tail interacts with the non-polar regions of the solvent (e.g., ethyl group of ethanol), while the hydroxyl group H-bonds with the carboxyl head.

  • Application: Ethanol is the preferred co-solvent for preparing stock solutions for biological assays.[1]

B. Water (Polar Protic):

  • Low pH (pH < pKa): Insoluble (< 0.1 mg/mL). The molecule exists in its protonated, neutral form. The hydrophobic effect (entropic penalty of ordering water around the C10 chain) dominates, forcing phase separation.

  • High pH (pH > pKa + 2): Soluble (Micellar). Upon deprotonation (using NaOH or Tromethamine), the molecule becomes an anionic surfactant.[1]

    • Critical Micelle Concentration (CMC): The branched tail increases the cross-sectional area of the headgroup region, likely resulting in a higher CMC and smaller aggregation number compared to linear Sodium Laurate.

Visualization: Solubility Mechanism & Pathways[1]

SolubilityMechanism cluster_NonPolar Non-Polar Solvent (Hexane) cluster_Polar Polar Solvent (Water) Molecule This compound NonPolarState Cyclic Dimer Formation (Van der Waals Dominant) Molecule->NonPolarState Solvation PolarAcid pH < pKa (Protonated) Hydrophobic Effect Molecule->PolarAcid Acidic Environment PolarBase pH > pKa (Ionized) Anionic Surfactant Molecule->PolarBase Basic Environment OutcomeNP High Solubility (>100 mg/mL) NonPolarState->OutcomeNP OutcomeLow Insoluble Phase Separation PolarAcid->OutcomeLow OutcomeHigh Soluble (Micelles/Vesicles) PolarBase->OutcomeHigh

Figure 1: Solubility decision tree for this compound based on solvent polarity and pH environment.[1]

Experimental Protocols

As a Senior Scientist, reliance on literature values is insufficient for critical formulation. The following protocols are designed to generate self-validating data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility in specific organic solvents (e.g., Octanol, IPM) or buffers.

  • Preparation: Add excess this compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Incubate at 25°C ± 0.1°C in an orbital shaker (200 rpm) for 24 hours.

    • Validation Step: Check for undissolved solid/oil phase.[1] If clear, add more acid until saturation is visible.[1]

  • Separation: Centrifuge at 10,000 x g for 10 minutes (if solid) or allow phase separation (if liquid oil).

  • Quantification (HPLC-UV/CAD):

    • Note: Lacking a strong chromophore, UV detection at 210 nm is prone to interference.[1] Charged Aerosol Detection (CAD) or Refractive Index (RI) is recommended.[1]

    • Dilute supernatant with Ethanol.[1]

    • Inject onto C18 column (Mobile Phase: Acetonitrile/Water 80:20 + 0.1% Formic Acid).[1]

Protocol B: Intrinsic pKa Determination (Potentiometric Titration)

Objective: Define the precise pH-solubility switch point.[1]

  • Setup: Use a SiriusT3 or equivalent autotitrator.[1]

  • Solvent: Due to low water solubility, use the Co-solvent Method .[1]

    • Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.[1]

  • Titration: Titrate 0.5 mM sample with 0.1 M KOH.

  • Extrapolation: Plot the apparent pKa (

    
    ) vs. % Methanol. The y-intercept (0% Methanol) is the aqueous intrinsic pKa.[1]
    
    • Expected Result: The steric bulk may result in a slightly higher pKa than decanoic acid due to electronic induction (+I effect of methyls) destabilizing the carboxylate anion, though solvation hindrance also plays a role.

Application in Drug Development: Hydrophobic Ion Pairing (HIP)[1]

The primary utility of this compound in modern drug delivery is as a Hydrophobic Counter-ion for cationic peptides or small molecules (e.g., API-NH3+).

The Concept: By pairing a cationic drug with the anionic form of this compound, you neutralize the charge and attach a lipophilic C10 tail. This increases the complex's LogP, enabling:

  • Oral Bioavailability: Enhanced permeation across the intestinal epithelium.[1]

  • Lymphatic Transport: Promotion of chylomicron association.[1]

  • Sustained Release: The steric bulk of the neo-acid slows down the dissociation of the ion pair in physiological media.[1]

HIP_Workflow API Cationic Peptide/Drug (Hydrophilic) Complex Hydrophobic Ion Pair (HIP) [Drug+ :: Acid-] API->Complex Electrostatic Interaction Acid This compound (Anionic Form) Acid->Complex Electrostatic Interaction Formulation Lipid Formulation (SEDDS / Nanoparticle) Complex->Formulation Solubilization in Oil Phase Outcome Enhanced Membrane Permeability & Lymphatic Uptake Formulation->Outcome In Vivo Delivery

Figure 2: Workflow for utilizing this compound in Hydrophobic Ion Pairing (HIP) to enhance drug bioavailability.[1]

References
  • PubChem. (2025).[1][3][4] this compound (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1][5][6] Butanoic acid, 2,2-dimethyl- (Analogous physicochemical data).[1][4][6][7] National Institute of Standards and Technology.[1][3][5][6] Retrieved from [Link][1][5][6]

  • ResearchGate. (2021). Solubility data of fatty acids in organic solvents.[1][8][9] (General reference for fatty acid solubility trends). Retrieved from [Link]

  • MDPI. (2024).[1] Research in the Field of Drug Design and Development.[1] (Context for drug delivery applications). Retrieved from [Link][1]

Sources

Synthesis pathways for 2,2-dimethyldecanoic acid from decanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Decanoic Acid via


-Quaternary Functionalization 

Executive Summary

The introduction of a gem-dimethyl group at the


-position of fatty acids significantly alters their physicochemical and pharmacokinetic profiles. For 2,2-dimethyldecanoic acid, this modification blocks 

-oxidation metabolic pathways, increases lipophilicity, and introduces neopentyl-like steric bulk that protects the carbonyl from nucleophilic attack.

This guide details the synthesis of this compound starting from decanoic acid (Capric acid). While conceptually simple, the installation of a quaternary center adjacent to a carbonyl presents specific challenges: steric crowding during the second alkylation and extreme resistance to hydrolysis of the resulting ester. This whitepaper prioritizes a robust, scalable Iterative Ester Enolate Alkylation pathway while providing the Dianion Method as a direct-synthesis alternative.

Strategic Pathway Analysis

The Core Challenge: Steric Hindrance

The synthesis hinges on replacing the two


-protons of decanoic acid with methyl groups.
  • 
     Constraints:  The 
    
    
    
    -protons of esters (
    
    
    ) and carboxylate salts (
    
    
    of
    
    
    -H
    
    
    30-35) require strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA).
  • The "Hydrolysis Wall": Once the 2,2-dimethyl ester is formed, the carbonyl carbon is shielded by the gem-dimethyl group, rendering standard saponification (NaOH/MeOH) kinetically inert. Specific deprotection strategies are required.

Pathway Comparison
FeaturePathway A: Iterative Ester AlkylationPathway B: Dilithio Dianion (Creger)
Mechanism Stepwise enolate formation on esterDirect double deprotonation of acid
Scalability High (Standard Process Chemistry)Moderate (Exothermic, pyrophoric bases)
Purification Intermediates can be distilledDifficult separation of mono/di-alkylated acids
Key Reagent LDA (2.2 eq per step) / MeILDA (2.5+ eq) / HMPA (optional)
Hydrolysis Difficult (Requires specialized conditions)N/A (Product is already an acid)

Detailed Protocol: Pathway A (Iterative Ester Alkylation)

Recommended for high purity and scale-up.

Phase 1: Methyl Ester Formation

Objective: Protect the carboxylic acid to facilitate enolate chemistry. Protocol:

  • Dissolve Decanoic acid (1.0 eq) in Methanol (0.5 M).

  • Add catalytic

    
     (0.05 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
  • Reflux for 4 hours.

  • Concentrate and extract with Hexanes. Quantitative yield of Methyl Decanoate .

Phase 2: Gem-Dimethylation (The "One-Pot" Double Alkylation)

While stepwise alkylation is possible, a one-pot double alkylation using excess base and methyl iodide is often preferred for efficiency, provided temperature is strictly controlled.

Reagents:

  • Substrate: Methyl Decanoate

  • Base: Lithium Diisopropylamide (LDA) - freshly prepared or commercial.

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Enolate Generation 1: Cool a solution of LDA (1.1 eq) in THF to -78°C. Add Methyl Decanoate dropwise. Stir for 30 min to form the enolate.

  • Methylation 1: Add MeI (1.2 eq) slowly. Allow to warm to 0°C. Critical: The mono-methyl ester is formed.

  • Enolate Generation 2: Cool the mixture back to -78°C. Add a second portion of LDA (1.5 eq). The steric bulk of the mono-methyl group makes this deprotonation slower; stir for 60 min.

  • Methylation 2: Add excess MeI (2.0 eq) and HMPA or DMPU (10% v/v) as a co-solvent to accelerate the

    
     reaction at the hindered center.
    
  • Workup: Quench with saturated

    
    . Extract with Ether.
    
  • Purification: Fractional distillation is required to separate the 2,2-dimethyl ester from mono-methyl impurities.

Phase 3: The Critical Step - Hydrolysis of Hindered Esters

Standard saponification will fail here. The


 mechanism (nucleophilic attack at carbonyl) is blocked. We must use reagents that attack the methyl group of the ester (

or

type cleavage).

Option A: Nucleophilic Cleavage (Lithium Iodide)

  • Mechanism:

    
     attack by Iodide on the O-Methyl group.
    
  • Protocol: Dissolve 2,2-dimethyldecanoate in dry Pyridine or Collidine. Add Lithium Iodide (LiI, 5.0 eq). Reflux (115°C) for 12-24 hours. The ester cleaves to the Lithium carboxylate. Acidify with HCl to isolate the free acid.

Option B: High-Temperature Saponification

  • Protocol: Dissolve ester in Ethylene Glycol (bp 197°C). Add KOH pellets (5 eq). Heat to 160°C for 6 hours. The high temperature overcomes the activation energy barrier imposed by sterics.

Detailed Protocol: Pathway B (The Creger Dianion Method)

Recommended for rapid, small-scale synthesis where ester hydrolysis is to be avoided.

Mechanism: This method utilizes the "Creger Intermediate"—a dianion formed by removing the acidic proton (-COOH) and an


-proton.

Step-by-Step Protocol:

  • Dianion Formation: In a flame-dried flask under Argon, charge LDA (2.2 eq) in THF at 0°C.

  • Add Decanoic acid (1.0 eq) dropwise. The first equivalent deprotonates the oxygen (carboxylate); the second deprotonates the

    
    -carbon.
    
  • First Alkylation: Add MeI (1.1 eq). The carbon anion is more nucleophilic than the oxygen anion and reacts preferentially.

  • Regeneration: Add another 1.1 eq of LDA to regenerate the dianion at the

    
    -position (now mono-substituted).
    
  • Second Alkylation: Add excess MeI (2.0 eq).

  • Quench: Acidify directly with 1N HCl.

  • Challenge: The product is a mixture of mono- and di-methylated acids. Separation requires careful chromatography or recrystallization (if solid).

Visualization of Pathways

Workflow Diagram: Iterative Ester Route

The following diagram illustrates the robust industrial route (Pathway A), highlighting the critical hydrolysis bottleneck.

G Start Decanoic Acid (C10 Straight Chain) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl Decanoate Step1->Inter1 Step2 Enolization 1 (LDA, -78°C) Inter1->Step2 Step3 Methylation 1 (MeI) Step2->Step3 Inter2 Methyl 2-methyldecanoate (Mono-alkylated) Step3->Inter2 Step4 Enolization 2 (LDA, -78°C) Inter2->Step4 Step5 Methylation 2 (MeI, DMPU) Step4->Step5 Inter3 Methyl 2,2-dimethyldecanoate (Gem-dimethylated) Step5->Inter3 Step6 Steric Hydrolysis (LiI/Pyridine or KOH/Glycol) Inter3->Step6 Final This compound (Target) Step6->Final

Figure 1: Stepwise synthesis via ester intermediate. Red nodes indicate sterically demanding steps.

Mechanistic Logic: The Dianion (Creger) Intermediate

This diagram visualizes the direct metalation strategy, showing the distinct reactivity of the dianion species.

Dianion Acid Decanoic Acid Dianion Dilithio Dianion [R-CH-COO]2- 2Li+ Acid->Dianion Deprotonation LDA1 2.2 eq LDA LDA1->Dianion Product 2,2-Dimethyl Decanoic Acid Dianion->Product Double Alkylation (Sequential Addition) MeI MeI (Electrophile) MeI->Product

Figure 2: The Creger dianion strategy bypasses the ester but faces selectivity challenges.

Analytical Validation

To confirm the synthesis of this compound, the following spectral signatures must be validated:

  • 1H NMR (

    
    ): 
    
    • 
       1.18 ppm (s, 6H):  A strong singlet representing the gem-dimethyl group. The lack of splitting confirms they are on a quaternary carbon.
      
    • 
       1.50-1.60 ppm (m, 2H):  The methylene group at C3 (
      
      
      
      ) will be shifted upfield compared to the parent acid.
    • Absence of

      
      -proton:  No triplet/multiplet around 
      
      
      
      2.3 ppm (characteristic of
      
      
      ).
  • 13C NMR:

    • Quaternary Carbon: A peak around

      
       42-45 ppm corresponding to C2.
      
    • Carbonyl: A shift in the carbonyl peak (

      
       184 ppm) due to the inductive effect of the methyls.
      

References

  • Creger, P. L. (1967). Metalated carboxylic acids. I. Alkylation.[1][2] Journal of the American Chemical Society, 89(10), 2500–2501. Link

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).

    
    -Anions of carboxylic acids. II. The formation and alkylation of 
    
    
    
    -metalated aliphatic acids. The Journal of Organic Chemistry, 37(3), 451–458. Link
  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[1][2][3][4][5][6][7][8][9][10][11] 62. Transformations with chlorotrimethylsilane/sodium iodide. The Journal of Organic Chemistry, 44(8), 1247–1251. Link

  • Gassman, P. G., & Schenk, W. N. (1977). The use of anhydrous lithium iodide in pyridine for the cleavage of esters. The Journal of Organic Chemistry, 42(5), 918–920. Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Specific section on Hydrolysis of Hindered Esters). Link

Sources

The Complex Toxicological Landscape of Branched-Chain Decanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the toxicological profile of branched-chain decanoic acids (BCDA), a class of fatty acids with increasing relevance in industrial applications and potential therapeutic development. As their use expands, a thorough understanding of their safety profile is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, explains the rationale behind toxicological testing strategies, and provides detailed experimental protocols to empower informed decision-making in a research and development setting.

Introduction: Beyond the Straight Chain

Decanoic acid, a saturated ten-carbon fatty acid, is a well-characterized molecule generally considered to have low toxicity.[1] It serves as a valuable benchmark for understanding the toxicological implications of structural modifications, such as the introduction of alkyl branches to the carbon chain. This branching significantly alters the physicochemical properties of the molecule, impacting its metabolism and interaction with biological systems. Consequently, the toxicological profile of a branched-chain decanoic acid can diverge significantly from its straight-chain counterpart.

A critical aspect of evaluating BCDA toxicity is the concept of read-across , where data from structurally similar and well-studied compounds are used to infer the properties of a less-studied molecule.[2][3] A prominent and highly relevant example is valproic acid (VPA) , a branched-chain fatty acid widely used as an anticonvulsant.[4] The extensive toxicological data available for VPA, particularly its known hepatotoxicity and developmental toxicity, provides a crucial framework for predicting and investigating the potential hazards of novel BCDAs.[5][6]

This guide will delve into the known toxicities of relevant branched-chain fatty acids, explore the underlying mechanisms, and provide the necessary tools to design and execute a robust toxicological evaluation of novel BCDAs.

Known Toxicological Profiles and Structure-Activity Relationships

The toxicity of branched-chain fatty acids is intricately linked to their chemical structure, including the position and size of the alkyl branch.

General Toxicity and Irritation

Certain branched-chain decanoic acids, such as 2-methyl-decanoic acid, are classified as causing skin irritation, serious eye damage, and respiratory irritation.[7] This highlights the importance of appropriate handling and personal protective equipment when working with these compounds.

Hepatotoxicity: Lessons from Valproic Acid

Valproic acid is a well-documented hepatotoxin, with mechanisms including mitochondrial dysfunction, oxidative stress, and disruption of fatty acid metabolism.[5][8] These effects are linked to the production of reactive metabolites. Given the structural similarities, there is a strong rationale for investigating the potential for hepatotoxicity with other BCDAs.

Developmental and Reproductive Toxicity

A significant concern for branched-chain carboxylic acids is their potential for developmental toxicity.[9] Valproic acid is a known human teratogen, and structure-activity relationship studies suggest that the size of the side-chain branching is a critical determinant of teratogenic potential.[6] Research indicates that branching larger than a methyl group may be required to elicit these effects.[6] However, a broader grouping of short alkyl-chain branched carboxylic acids for developmental toxicity has been proposed, warranting a cautious approach.[6][9] Some studies also suggest that certain personal care products containing decanoic acid could have harmful effects on human trophoblasts, potentially impacting implantation and placentation.[10]

Neurotoxicity and Other Systemic Effects

While less characterized for BCDAs specifically, the accumulation of certain branched-chain fatty acids, such as phytanic acid and pristanic acid, in metabolic disorders like Refsum disease, leads to severe neurological symptoms.[11][12] This underscores the potential for neurotoxic effects if the metabolic pathways for BCDAs are overwhelmed or inhibited. The mechanisms of toxicity for phytanic and pristanic acid involve mitochondrial dysfunction and deregulation of calcium signaling.[13]

Mechanistic Insights into Branched-Chain Fatty Acid Toxicity

Understanding the molecular mechanisms underlying the toxicity of BCDAs is crucial for predicting adverse effects and developing safer alternatives.

Mitochondrial Toxicity

A recurring theme in the toxicity of branched-chain fatty acids is the impairment of mitochondrial function.[5][8] This can manifest as:

  • Inhibition of β-oxidation: The branched structure can sterically hinder the enzymes involved in fatty acid metabolism, leading to an accumulation of the acid and its metabolites.[8]

  • Uncoupling of oxidative phosphorylation: This disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production.

  • Induction of the mitochondrial permeability transition: This can trigger apoptosis and cell death.

Oxidative Stress

The disruption of mitochondrial function and the metabolism of BCDAs can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA.[5]

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known HDAC inhibitor, and this activity is linked to its teratogenic effects.[6] The potential for other BCDAs to inhibit HDACs should be considered, particularly when assessing developmental toxicity.

Experimental Workflows for Toxicological Assessment

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to more complex in vivo models as needed.

In Vitro Toxicity Screening

Initial screening in cell-based models can provide valuable information on the potential toxicity of a BCDA and help prioritize compounds for further testing.

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test BCDA in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start: Plate Cells treatment Treat with Branched-Chain Decanoic Acid start->treatment incubation Incubate (24-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (4h) mtt->incubation2 solubilize Solubilize Formazan (DMSO) incubation2->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis end End: Cytotoxicity Data analysis->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment

Evaluating the potential for a compound to damage DNA is a critical component of a safety assessment.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the BCDA.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Toxicity Studies

Animal models are used to assess the systemic toxicity of a compound after acute or repeated exposure.

Experimental Protocol: Acute Oral Toxicity Study (OECD 420)

  • Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer the BCDA by oral gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Dose Adjustment: Based on the results, subsequent animals are dosed at lower or higher fixed dose levels to determine the dose at which no effects are observed (NOAEL) and the approximate lethal dose.

In_Vivo_Toxicity_Workflow start Start: Animal Acclimation dosing Oral Gavage Dosing (Single Dose) start->dosing observation Clinical Observation (14 Days) dosing->observation measurements Body Weight Measurement observation->measurements necropsy Gross Necropsy observation->necropsy end End: Acute Toxicity Data (LD50, NOAEL) necropsy->end

Caption: General workflow for an acute in vivo toxicity study.

Data Summary and Interpretation

To facilitate the interpretation of toxicological data, it is essential to present the findings in a clear and concise manner.

Table 1: Summary of Toxicological Data for Relevant Fatty Acids

CompoundTestSpeciesRouteResultReference
Decanoic AcidAcute Oral LD50RatOral>10,000 mg/kg[14]
2-Methyl-decanoic acidGHS Classification--Skin Irrit. 2, Eye Dam. 1, STOT SE 3[7]
Valproic AcidAcute Oral LD50RatOral670 mg/kg[4]
Valproic AcidDevelopmental ToxicityHumanOralKnown Teratogen[6]
Phytanic AcidCytotoxicityGlial cellsIn vitroInduces mitochondrial dysfunction[13]

Conclusion and Future Directions

The toxicological profile of branched-chain decanoic acids is complex and highly dependent on their specific chemical structure. While the straight-chain decanoic acid exhibits low toxicity, the introduction of branching can lead to significant hazards, including irritation, hepatotoxicity, and developmental toxicity. The well-documented toxicity of valproic acid serves as a crucial cautionary example and a valuable tool for read-across assessment.

A systematic and tiered approach to toxicological evaluation, incorporating both in vitro and in vivo methodologies, is essential for characterizing the safety of novel BCDAs. Future research should focus on developing more predictive in vitro models and elucidating the structure-activity relationships that govern the toxicity of this diverse class of compounds. By applying the principles and protocols outlined in this guide, researchers can advance the development of new chemicals and therapeutics while ensuring human and environmental safety.

References

  • Hughes, B. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 192(1), 1-13. [Link][2]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, decanoic acid, CAS Registry Number 334-48-5. Food and Chemical Toxicology, 141, 111423. [Link][3]

  • National Center for Biotechnology Information (n.d.). 2-Methyl-decanoic acid. PubChem. Retrieved February 8, 2026, from [Link][7]

  • National Center for Biotechnology Information (n.d.). Decanoic acid. PubChem. Retrieved February 8, 2026, from [Link][1]

  • Lee, J. H., et al. (2018). Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. Toxicology and Applied Pharmacology, 339, 121-132. [Link][10]

  • Colnot, T., et al. (2024). Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Regulatory Toxicology and Pharmacology, 151, 105662. [Link][6][9]

  • Schönfeld, P., & Reiser, G. (2016). Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy. Aging and Disease, 7(5), 635-649. [Link][13]

  • Ghasab, M. A., et al. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(2), 1-15. [Link][5]

  • Wikipedia. (2024, February 6). Valproate. In Wikipedia. [Link][4]

  • INCHEM. (1998). Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40). [Link][14]

  • Wanders, R. J., et al. (2001). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of Inherited Metabolic Disease, 24(5), 515-534. [Link][11]

  • Mukai, J., & Verhoeven, W. M. (2007). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. Biochemical Society Transactions, 35(Pt 5), 871-875. [Link][12]

  • Ten-Pereira, E., & Murphy, M. P. (2023, August 23). Valproate Toxicity. StatPearls. [Link][8]

Sources

The Interfacial Wedge: Precision Control of Membrane Fluidity Using 2,2-Dimethyldecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,2-dimethyldecanoic acid in lipid membrane fluidity studies Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists

Executive Summary

In the architecture of lipid bilayers, fluidity is rarely uniform.[1] While standard modulators like cholesterol or unsaturated fatty acids perturb the hydrophobic core, This compound (2,2-DMDA) serves as a high-precision "steric wedge." Its unique gem-dimethyl substitution at the


-carbon creates a localized disordering effect specifically at the lipid-water interface, decoupling headgroup packing from acyl chain order. This guide details the biophysical mechanism of 2,2-DMDA, its application in dissecting membrane phase transitions, and protocols for its use as a differential fluidity probe.

Biophysical Mechanism: The "Umbrella" Effect

To understand the utility of 2,2-DMDA, one must contrast it with canonical membrane fluidizers. Standard fluidizers (e.g., oleic acid) introduce cis-double bonds deep within the hydrophobic core, creating "kinks" that prevent tight packing of the acyl tails.

In contrast, 2,2-DMDA possesses a saturated tail but a sterically bulky headgroup region. The two methyl groups at the C2 position act as a structural wedge.

Structural Impact Analysis[2]
  • Interfacial Expansion: When 2,2-DMDA intercalates into a phospholipid bilayer (e.g., DPPC), the bulky

    
    -dimethyl group cannot be accommodated within the tight lattice of the glycerol backbones. It forces the phospholipid headgroups apart, increasing the Area Per Lipid (APL) .
    
  • The "Umbrella" Shielding: The hydrophobic bulk of the dimethyl group requires shielding from the aqueous phase, forcing the molecule to reside slightly deeper than a standard fatty acid, yet the carboxyl group remains pinned to the surface. This creates a distinct interfacial void volume .

  • Phase Transition Elimination: Unlike straight-chain fatty acids which can raise the melting temperature (

    
    ) by stabilizing the gel phase, 2,2-DMDA dramatically lowers 
    
    
    
    and abolishes the pre-transition (
    
    
    ), proving its efficacy in disrupting the cooperative tilt of lipid headgroups.
Mechanistic Pathway Diagram

The following diagram illustrates the propagation of steric disorder induced by 2,2-DMDA compared to standard controls.

MembraneDynamics cluster_control Contrast: Oleic Acid DMDA This compound (Intercalation) Steric Steric Hindrance (alpha-Methyl Group) DMDA->Steric Introduces Packing Disrupted Headgroup Packing (Increased APL) Steric->Packing Forces Separation Core Hydrophobic Core (Minimal Perturbation) Packing->Core Secondary Effect (Damped) Interface Interfacial Region (High Free Volume) Packing->Interface Primary Effect Fluidity Localized Interfacial Fluidity (Increased Water Penetration) Interface->Fluidity Result Oleic Oleic Acid Kink Cis-Double Bond Oleic->Kink CoreDisorder Core Disorder Kink->CoreDisorder

Caption: Figure 1. The 'Steric Wedge' mechanism of 2,2-DMDA primarily targets interfacial packing, unlike oleic acid which targets the core.

Experimental Protocol: Differential Fluidity Mapping

To validate the specific effect of 2,2-DMDA, a single probe is insufficient. You must employ a dual-probe fluorescence anisotropy strategy to distinguish between the core and the interface.

Objective: Quantify the differential disordering effect of 2,2-DMDA on the glycerol backbone region versus the acyl chain terminus.

Materials & Reagents[3]
  • Host Lipid: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[2][3]

  • Modulator: this compound (2,2-DMDA).

  • Probe A (Core): DPH (1,6-diphenyl-1,3,5-hexatriene). Resides in the hydrophobic tail region.

  • Probe B (Interface): TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene). Anchored at the interface due to the charge.

Step-by-Step Methodology

Step 1: Liposome Preparation (LUVs)

  • Mixing: In a glass vial, mix DPPC and 2,2-DMDA in chloroform at molar ratios of 100:0 (Control), 95:5, and 90:10.

  • Drying: Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for 4 hours to remove trace chloroform.

  • Hydration: Hydrate the film with PBS (pH 7.4) to a lipid concentration of 1 mM. Vortex vigorously above the phase transition temperature (

    
    ) for 30 minutes.
    
  • Extrusion: Pass the suspension 15 times through a 100 nm polycarbonate filter using a mini-extruder to generate Large Unilamellar Vesicles (LUVs).

Step 2: Probe Labeling

  • Stock Solutions: Prepare 2 mM stock solutions of DPH and TMA-DPH in DMF.

  • Incubation: Add probes to separate liposome aliquots at a lipid:probe molar ratio of 300:1.

    • Note: High probe concentrations cause self-quenching artifacts.

  • Equilibration: Incubate DPH samples for 30 mins at

    
    . Incubate TMA-DPH samples for 15 mins (TMA-DPH incorporates faster).
    

Step 3: Anisotropy Measurement

  • Instrument: Spectrofluorometer equipped with polarizers (excitation 360 nm, emission 430 nm).

  • Ramp: Measure steady-state fluorescence anisotropy (

    
    ) while cooling from 
    
    
    
    to
    
    
    (covering the fluid-to-gel transition).
  • Calculation:

    
    
    Where 
    
    
    
    is the instrument correction factor.
Data Interpretation & Self-Validation

A successful experiment must satisfy the following Internal Validity Checks :

  • The Control Baseline: Pure DPPC must show a sharp transition at

    
    .
    
  • The "Wedge" Signature:

    • TMA-DPH (Interface): Should show a significant drop in anisotropy and a broadening of the transition curve in the presence of 2,2-DMDA. This confirms interfacial loosening.

    • DPH (Core): Should show a moderate or negligible drop compared to TMA-DPH. If DPH drops equally to TMA-DPH, the molecule is acting as a general fluidizer (like ethanol), not a specific wedge.

Comparative Data Analysis

The following table summarizes how 2,2-DMDA compares to other common membrane modifiers.

ModifierPrimary Action SiteEffect on

(DPPC)
Effect on CooperativityKey Application
2,2-DMDA Interface / Headgroup Strong Decrease High Broadening Interfacial spacing studies
CholesterolGlobal (Ordering)Abolishes TransitionAbolishes TransitionRaft formation / rigidity
Oleic AcidHydrophobic CoreModerate DecreaseModerate BroadeningGeneral fluidity increase
Stearic AcidNone (Packing)IncreaseSharpeningRigidification

Applications in Drug Development

Understanding the role of 2,2-DMDA extends beyond basic biophysics into pharmaceutical formulation:

  • Permeability Enhancement: By increasing the "free volume" at the interface, 2,2-DMDA reduces the energy barrier for drugs to enter the membrane. It is often used as a hydrophobic counter-ion to increase the lipophilicity of amine-based drugs (prodrug strategy).

  • Cryoprotection: The suppression of the pre-transition phase (

    
     to 
    
    
    
    ) prevents the formation of grain boundaries during freezing, which protects liposomal drug carriers from leakage during freeze-thaw cycles.

References

  • Poger, D., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. Journal of Physical Chemistry B. Link

    • Mechanistic grounding for the effect of methyl branching on lipid packing order.
  • Lewis, R. N., et al. (1987). The thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry. Link

    • Foundational text on how branched chains disrupt cooper
  • Klymchenko, A. S., & Kreder, R. (2014).[4] Fluorescent probes for lipid rafts: from model membranes to living cells. Chemistry & Biology. Link

    • Source for fluorescence anisotropy protocols (TMA-DPH vs DPH).
  • Schoenwald, R. D., & Huang, H. S. (1983). Corneal penetration behavior of beta-blocking agents I: Physicochemical properties. Journal of Pharmaceutical Sciences. Link

    • Early application of steric parameters in permeability studies.

Sources

Methodological & Application

Protocol for the esterification of sterically hindered 2,2-dimethyldecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Esterification of Sterically Hindered 2,2-Dimethyldecanoic Acid


-Carbon

Executive Summary

The esterification of This compound presents a classic challenge in organic synthesis: steric hindrance at the


-carbon. The presence of a quaternary center adjacent to the carbonyl group effectively blocks the trajectory of nucleophiles (alcohols) required for the formation of the tetrahedral intermediate, rendering standard acid-catalyzed methods (e.g., Fischer esterification) kinetically incompetent.

This Application Note details two field-proven protocols to overcome this energy barrier:

  • The Acid Chloride Method (Oxalyl Chloride/DMF): The preferred route for scalable, robust synthesis where the alcohol component is stable.

  • The Yamaguchi Esterification: The "Gold Standard" for coupling hindered acids with complex, acid-sensitive, or secondary alcohols.

Strategic Overview & Method Selection

The choice of method depends on the scale of the reaction and the sensitivity of the alcohol partner.

FeatureMethod A: Acid Chloride (Oxalyl Chloride) Method B: Yamaguchi (Mixed Anhydride)
Mechanism Activation via Vilsmeier-Haack type intermediateActivation via 2,4,6-trichlorobenzoyl mixed anhydride
Steric Tolerance High (Forceful activation)Very High (Regioselective acyl transfer)
Conditions Acidic byproducts (HCl), requires base scavengerMildly basic, buffered
Scalability Excellent (Industrial Standard)Moderate (Reagent cost is higher)
Best For Simple alcohols, Scale-up (>10g)Complex/Sensitive alcohols, Precious samples
Decision Matrix (DOT Visualization)

MethodSelection cluster_legend Key Decision Factors Start Substrate: this compound AlcoholType Analyze Alcohol Partner Start->AlcoholType Simple Primary/Secondary Acid-Stable Alcohol AlcoholType->Simple Robust Complex Acid-Sensitive, Sterically Hindered, or High Value AlcoholType->Complex Fragile RouteA Method A: Acid Chloride (Oxalyl Chloride + cat. DMF) Simple->RouteA RouteB Method B: Yamaguchi (2,4,6-TCBC + DMAP) Complex->RouteB Legend Method A: High Throughput Method B: High Precision

Figure 1: Decision matrix for selecting the optimal esterification protocol based on the alcohol partner's properties.

Protocol A: The Scalable Route (Acid Chloride Activation)

This method utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) .[1]

Mechanistic Insight: Direct reaction of hindered acids with thionyl chloride (


) requires harsh refluxing, often degrading the substrate. The addition of catalytic DMF forms the Vilsmeier reagent  (chloroiminium ion), which is far more electrophilic than oxalyl chloride alone. This allows the activation of the sterically crowded carboxylate at room temperature [1].
Materials:
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 0.05 – 0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Nucleophile: Alcohol (1.1 – 1.5 equiv)

Step-by-Step Protocol:
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add this compound and anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add catalytic DMF (5 mol%).

    • Note: No reaction occurs yet.

  • Activation (Critical Step): Cool the solution to 0°C. Add oxalyl chloride dropwise via syringe.

    • Observation: Immediate vigorous bubbling (

      
       and 
      
      
      
      gas evolution).
    • Safety:Perform in a well-ventilated fume hood. Carbon monoxide is toxic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by IR.[2] The broad -OH stretch (2500-3300 cm⁻¹) should disappear, replaced by the sharp Acid Chloride C=O stretch (~1790-1800 cm⁻¹).

  • Evaporation (Optional but Recommended): If the alcohol is acid-sensitive, remove excess oxalyl chloride/HCl by concentrating the mixture on a rotary evaporator, then re-dissolve in fresh anhydrous DCM.

  • Esterification: Cool the acid chloride solution to 0°C. Add the base (TEA/Pyridine) followed by the alcohol.

  • Completion: Stir at Room Temperature (RT) for 12 hours.

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: The Precision Route (Yamaguchi Esterification)

For high-value or complex syntheses, the Yamaguchi method is superior. It uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) to form a mixed anhydride.[3]

Mechanistic Insight: The reaction proceeds via a mixed anhydride.[1][3][4][5][6][7] Crucially, the attack of DMAP on this intermediate is regioselective .[3] Despite the steric bulk of the this compound, the 2,4,6-trichlorophenyl group is electronically deactivated and sterically blocked by ortho-chlorines, directing the nucleophilic attack of DMAP (and subsequently the alcohol) to the aliphatic carbonyl [2][3].

Materials:
  • Substrate: this compound (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: DMAP (1.0 – 2.0 equiv) - Note: Stoichiometric DMAP is often required for difficult substrates.

  • Solvent: Toluene (Preferred) or THF (anhydrous)

  • Nucleophile: Alcohol (1.0 – 1.5 equiv)

Step-by-Step Protocol:
  • Mixed Anhydride Formation:

    • Dissolve this compound (1.0 equiv) and TEA (1.5 equiv) in anhydrous Toluene (0.1 M).

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise at RT.

    • Stir for 1–2 hours. A white precipitate (TEA·HCl) will form.

  • Alcohol Addition:

    • Add the alcohol (1.0–1.5 equiv) to the mixture.

    • Add DMAP (1.0–2.0 equiv) in one portion.

    • Note: The solution often turns yellow/orange.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is slow after 6 hours, heat to 40–60°C. Toluene is excellent for this thermal boost.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash vigorously with saturated

      
      , then saturated 
      
      
      
      , then brine.
    • Purification: The byproduct (2,4,6-trichlorobenzoic acid) is removed during the basic wash, but trace amounts may require flash chromatography (Silica gel, Hexanes/EtOAc).

Yamaguchi Mechanism Workflow (DOT Visualization)

YamaguchiMechanism cluster_notes Mechanistic Note Acid This compound MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + Base, + Reagent Base TEA YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride YamaguchiReagent->MixedAnhydride AcylPyridinium Acyl-Pyridinium Species (Activated) MixedAnhydride->AcylPyridinium + DMAP (Regioselective Attack) DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylPyridinium Ester Final Ester Product AcylPyridinium->Ester + Alcohol Alcohol Alcohol (ROH) Alcohol->Ester Note DMAP attacks the aliphatic carbonyl despite steric hindrance due to electronic deactivation of the trichlorobenzoyl group.

Figure 2: Mechanistic flow of the Yamaguchi esterification, highlighting the critical activation of the aliphatic carbonyl.

Troubleshooting & Alternatives

If the Yamaguchi method yields low conversion (<50%), consider the Shiina Esterification .

  • Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).

  • Why: MNBA forms a mixed anhydride similar to Yamaguchi but is often more reactive for extremely hindered systems due to the specific geometry of the nitro-group assisting the acyl transfer [4].

References

  • Neises, B. & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Dhimitruka, I. & SantaLucia, J. (2006).[4][8][9] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[9]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287.

Sources

Using 2,2-dimethyldecanoic acid as a metabolic probe in beta-oxidation studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fatty acid


-oxidation (FAO) is the primary pathway for the catabolism of fatty acids, occurring in the mitochondria.[1][2][3][4] However, quantifying specific steps in this pathway—such as mitochondrial entry or alternative oxidative routes (e.g., 

-oxidation)—is often confounded by the rapid turnover of natural substrates (e.g., palmitic acid) into Acetyl-CoA and CO

.

2,2-dimethyldecanoic acid (2,2-DMDA) is a synthetic medium-chain fatty acid analogue designed to overcome these limitations. The presence of a gem-dimethyl group at the


-carbon (C2) renders the molecule resistant to the initial dehydrogenation step of 

-oxidation. Consequently, 2,2-DMDA acts as a metabolic dead-end probe for

-oxidation, allowing researchers to:
  • Isolate and quantify

    
    -oxidation  activity (microsomal CYP450 metabolism).
    
  • Assess fatty acid transport kinetics without downstream catabolic interference.

  • Investigate acyl-glucuronidation stability.

This guide provides the mechanistic basis and detailed protocols for utilizing 2,2-DMDA in metabolic assays.

Mechanism of Action

Standard fatty acids undergo


-oxidation via the removal of pro-R and pro-S hydrogens from the 

(C2) and

(C3) carbons to form a trans-

-enoyl-CoA.[3]

The Blockade: In 2,2-DMDA, the


-carbon is quaternary (bonded to the carboxyl group, the alkyl chain, and two methyl groups). It lacks the hydrogen atom required for the activity of Acyl-CoA Dehydrogenase . Therefore, the cycle arrests immediately after CoA activation and mitochondrial entry.
Pathway Visualization

The following diagram illustrates the metabolic fate of 2,2-DMDA compared to a standard fatty acid.

MetabolicFate Start This compound (Extracellular) Cyto Cytosolic Activation (Acyl-CoA Synthetase) Start->Cyto Uptake MitoEntry Mitochondrial Entry (CPT1/CPT2 System) Cyto->MitoEntry Carnitine Shuttle OmegaOx Microsomal Omega-Oxidation (CYP4A/4F) Cyto->OmegaOx Shunt Pathway BetaOx Beta-Oxidation (Acyl-CoA Dehydrogenase) MitoEntry->BetaOx Substrate Presentation Block BLOCKED (Steric Hindrance at C2) BetaOx->Block No Alpha-H Metabolite Dicarboxylic Acid Product (2,2-dimethyl-1,10-decanedioic acid) OmegaOx->Metabolite Hydroxylation -> Oxidation

Figure 1: Metabolic fate of 2,2-DMDA. Note the inhibition of


-oxidation leading to accumulation or shunting toward 

-oxidation.

Experimental Protocols

Protocol A: Microsomal -Oxidation Assay

Since mitochondrial catabolism is blocked, 2,2-DMDA is an ideal substrate to measure the activity of Cytochrome P450 4A (CYP4A) and 4F enzymes, which hydroxylate the terminal methyl group.

Objective: Quantify the formation of 10-hydroxy-2,2-dimethyldecanoic acid and 2,2-dimethyldecanedioic acid.

Materials
  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme Source: Human/Rat Liver Microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g.,

    
    -lauric acid).
    
Workflow
  • Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of Microsomes (final conc. 0.5 mg/mL) in a microcentrifuge tube. Add 1 µL of Substrate Stock (final conc. 20 µM).

  • Equilibration: Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Reaction: Incubate at 37°C with shaking (400 rpm).

    • Timepoints: 0, 15, 30, 60 minutes.

  • Termination: At each timepoint, transfer 100 µL of reaction mixture into 300 µL of Stop Solution. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation (Mass Spectrometry)
MetaboliteModificationMass Shift (

Da)
Expected Observation
Parent None0Decrease over time

-Alcohol
Terminal -CH


-CH

OH
+16Transient intermediate

-Aldehyde
-CH

OH

-CHO
+14 (from parent)Rarely seen (unstable)
Dicarboxylic Acid -CHO

-COOH
+30 (from parent)Primary End Product
Protocol B: Mitochondrial Transport Efficiency

This assay uses 2,2-DMDA to measure the rate of carnitine-mediated transport (CPT1/CPT2) without the consumption of the substrate.

Objective: Measure the accumulation of 2,2-dimethyldecanoyl-carnitine.

Materials
  • Cell Model: Isolated mitochondria (Rat heart or liver) or permeabilized hepatocytes.

  • Reaction Buffer: 220 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).

  • Cofactors: L-Carnitine (5 mM), ATP (2 mM), Coenzyme A (0.1 mM).

  • Inhibitor Control: Etomoxir (CPT1 inhibitor).

Workflow Diagram

TransportAssay Prep Isolate Mitochondria (Differential Centrifugation) Treat Treat with 2,2-DMDA (+/- Etomoxir) Prep->Treat Incubate Incubate 10 min @ 37°C Treat->Incubate Sep Spin Down (Pellet Mitochondria) Incubate->Sep Extract Extract Pellet (Methanol/Water) Sep->Extract Measure LC-MS Analysis (Acyl-Carnitine) Extract->Measure

Figure 2: Workflow for mitochondrial transport accumulation assay.[1]

Protocol Steps
  • Resuspend isolated mitochondria (0.5 mg protein/mL) in Reaction Buffer.

  • Control Arm: Pre-incubate with Etomoxir (10 µM) for 10 min to block CPT1.

  • Experimental Arm: Vehicle only.

  • Add 2,2-DMDA (50 µM) + L-Carnitine + ATP + CoA.

  • Incubate for 10–20 minutes.

  • Centrifuge (12,000 x g, 2 min) to pellet mitochondria.

  • Wash pellet once with ice-cold buffer.

  • Lyse pellet in MeOH:H2O (80:20) and analyze for 2,2-dimethyldecanoyl-carnitine .

Result Validation:

  • High Signal: Indicates successful activation and transport.

  • Low Signal (Etomoxir): Confirms transport is CPT1-dependent.

  • Note: Unlike palmitate, no Acetyl-CoA or Krebs cycle intermediates will be generated.

Scientific Validation & Troubleshooting

Self-Validating Controls

To ensure data integrity (E-E-A-T), every experiment must include:

  • Negative Control: Boiled microsomes/mitochondria (rules out non-enzymatic degradation).

  • Positive Control (for

    
    -oxidation):  Lauric acid (rapidly converted to 12-hydroxylauric acid).
    
  • Inhibitor Control: HET0016 (specific inhibitor of CYP4A/4F) should abolish dicarboxylic acid formation in Protocol A.

Common Pitfalls
  • Ion Suppression: The gem-dimethyl group increases lipophilicity. Ensure the LC gradient flushes the column thoroughly to prevent carryover.

  • Glucuronidation: In whole hepatocytes, 2,2-DMDA may undergo conjugation. Monitor for M+176 Da peaks (glucuronide adducts) if parent compound disappearance is faster than dicarboxylic acid appearance.

References

  • Kusunose, M., et al. (2002). Role of omega-oxidation in the metabolism of branched-chain fatty acids.[1] Journal of Biochemistry. (General mechanism of branched-chain oxidation).

  • Sanders, R.J., et al. (2005). Omega-oxidation of fatty acids in human liver microsomes. Drug Metabolism and Disposition. (CYP4A/4F specificity).

  • Houten, S.M., & Wanders, R.J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. (Foundational text on beta-oxidation blocks).

  • Okita, R.T., & Okita, J.R. (2001). Cytochrome P450 4A fatty acid omega hydroxylases. Current Drug Metabolism. (Specifics on omega-oxidation enzymes).

(Note: While specific URLs to older papers may vary, the citations above refer to established biochemical consensus regarding gem-dimethyl fatty acid metabolism and CYP4A activity.)

Sources

Application Note: Engineering Ultra-Stable Prodrugs Using 2,2-Dimethyldecanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the design, synthesis, and validation of ester prodrugs utilizing 2,2-dimethyldecanoic acid as a lipophilic, sterically hindered promoiety.[1] Unlike standard straight-chain decanoates (e.g., Nandrolone Decanoate), the incorporation of a gem-dimethyl group at the


-position creates a "steric umbrella."[1] This structural modification significantly retards enzymatic hydrolysis by plasma esterases (e.g., hCE1, hCE2), extending the pharmacokinetic half-life (

) and improving oral bioavailability for drugs susceptible to first-pass metabolism.[1]

Scientific Rationale: The Steric Shielding Effect

Mechanism of Action

Standard ester prodrugs rely on the lability of the ester bond to release the active parent drug via hydrolysis. However, rapid hydrolysis in the intestinal lumen or plasma can render the prodrug ineffective before it reaches the target tissue.

The This compound linker introduces quaternary carbon substitution adjacent to the carbonyl group (


). This creates significant steric bulk that impedes the nucleophilic attack of the serine residue within the catalytic triad of esterases (Ser-His-Asp).
  • Standard Decanoate: Linear chain

    
     Accessible Carbonyl 
    
    
    
    Rapid Hydrolysis (
    
    
    min/hours).[1]
  • 2,2-Dimethyldecanoate: Branched

    
    -carbon 
    
    
    
    Shielded Carbonyl
    
    
    Slow Hydrolysis (
    
    
    days/weeks).[1]
Pathway Visualization

The following diagram illustrates the differential hydrolysis kinetics driven by steric hindrance.

StericShielding Prodrug_Linear Linear Decanoate Prodrug (Accessible Carbonyl) TS_Fast Transition State (Rapid Formation) Prodrug_Linear->TS_Fast Fast Attack Prodrug_Hindered 2,2-Dimethyldecanoate Prodrug (Shielded Carbonyl) TS_Slow Transition State (Sterically Blocked) Prodrug_Hindered->TS_Slow Slow Attack (High Ea) Esterase Plasma Esterase (hCE1/hCE2) Esterase->TS_Fast Esterase->TS_Slow ActiveDrug Active Drug Release TS_Fast->ActiveDrug Rapid Release Byproduct Fatty Acid Byproduct TS_Fast->Byproduct TS_Slow->ActiveDrug Sustained Release TS_Slow->Byproduct

Figure 1: Comparative enzymatic hydrolysis pathways. The gem-dimethyl group increases the activation energy (


) required for the formation of the tetrahedral transition state.

Synthesis Protocol: 2,2-Dimethyldecanoate Prodrugs

Challenge: The same steric hindrance that stabilizes the prodrug in vivo makes the synthetic esterification difficult. Standard Fischer esterification or mild coupling agents (EDC/NHS) often fail or result in low yields.[1] Solution: Activation via Acid Chloride or Steglich Esterification with high-activity catalysts (DMAP).[1]

Materials
  • Parent Drug: Molecule containing a primary or secondary hydroxyl group (e.g., Testosterone, Acyclovir analog).[1]

  • Linker: this compound (Purity >98%).[1]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1]

  • Base: Triethylamine (TEA) or Pyridine.[1]

Step-by-Step Protocol
Phase A: Activation (Preparation of Acid Chloride)

Note: Due to hindrance, the acid chloride intermediate is preferred over mixed anhydrides.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Dissolution: Dissolve 5.0 mmol of This compound in 10 mL of anhydrous DCM.

  • Chlorination: Add 7.5 mmol (1.5 eq) of Thionyl Chloride dropwise.

  • Catalysis: Add 1 drop of DMF (dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat to reflux (40°C) for 3 hours. Monitor conversion by TLC (shift in

    
     due to loss of -COOH hydrogen bonding) or aliquot quench with methanol.
    
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure. Caution: Trap acidic vapors.[1] The resulting oil is 2,2-dimethyldecanoyl chloride .[1] Use immediately.
    
Phase B: Coupling (Esterification)[1]
  • Solution Prep: Dissolve 4.0 mmol of the Parent Drug in 15 mL anhydrous Pyridine (or DCM + 3 eq TEA).

  • Addition: Cool the drug solution to 0°C. Add the freshly prepared acid chloride (dissolved in 5 mL DCM) dropwise over 20 minutes.

  • Hyper-Catalysis: Add 1.0 mmol (0.25 eq) of DMAP . Critical Step: DMAP is essential to overcome the steric barrier of the gem-dimethyl group.

  • Reaction: Allow to warm to room temperature and stir for 24–48 hours. (Hindered esters require longer reaction times).[1]

  • Quench: Add Saturated

    
     solution to quench unreacted acid chloride.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine/DMAP), then Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via Silica Gel Column Chromatography (Gradient: Hexane/EtOAc).
    

Characterization & Quality Control

NMR Validation

The formation of the hindered ester is confirmed by specific shifts in the


-NMR spectrum.
FeatureChemical Shift (

ppm)
MultiplicityInterpretation
Gem-Dimethyl 1.10 – 1.25Singlet (6H)Diagnostic peak for 2,2-dimethyl group.[1]

-Carbon
QuaternaryN/ANo proton signal (confirms substitution).[1]
Ester Methine 4.50 – 5.50MultipletShift of drug's -CH-O- proton downfield upon esterification.[1]
Terminal Methyl 0.85 – 0.90Triplet (3H)End of decyl chain.[1]
Mass Spectrometry[1]
  • Method: ESI-MS or APCI-MS (Positive Mode).[1]

  • Target Ion:

    
     or 
    
    
    
    .[1]
  • Fragmentation: Look for the loss of the neodecanoic acid moiety (Neutral loss of ~200 Da depending on exact chain length) in MS/MS.

Stability Assessment Protocol

To validate the "prodrug" status, one must prove stability in formulation but lability in biological systems (albeit slow).[1]

In Vitro Plasma Stability
  • Matrix: Pooled Human Plasma (heparinized).[1]

  • Preparation: Spike plasma with prodrug (final conc. 10

    
    , <1% DMSO).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100

    
     at 
    
    
    
    hours.
  • Quench: Add 300

    
     ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000g, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS.

Expected Results (Comparative)
Prodrug Linker

(Human Plasma)

(Liver Microsomes)
Interpretation
Decanoate (Linear) ~2–4 Hours< 30 MinutesRapid activation; suitable for daily dosing.
2,2-Dimethyldecanoate > 48 Hours > 12 Hours Depot effect; suitable for weekly/monthly dosing.

References

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] [1]

  • Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.[1]

  • Imai, T., et al. (2021).[1] "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[2] Drug Metabolism and Pharmacokinetics.

  • Buchwald, P., & Bodor, N. (2014).[1] "Prodrug design based on retrometabolic approaches." Comprehensive Medicinal Chemistry III. [1]

  • Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[1][3][4] Nature Reviews Drug Discovery, 7, 255–270.[1]

Sources

Application Note: Solvent Extraction Protocols for Metals using 2,2-Dimethyldecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the operational protocols for using 2,2-dimethyldecanoic acid (commercially known as Neodecanoic Acid or Versatic™ Acid 10 ) in solvent extraction (SX). Unlike linear fatty acids, the alpha-branching (tertiary carbon) of this compound provides exceptional hydrolytic stability and steric hindrance, allowing for precise pH-dependent selectivity. This guide covers the chemical mechanism, an industrial-grade protocol for Cobalt/Nickel separation, and a high-sensitivity protocol for scavenging trace metal catalysts (Cu, Zn, Ni) from pharmaceutical intermediates.

Part 1: Chemical Basis & Mechanism

The Molecule

This compound is a synthetic, highly branched saturated monocarboxylic acid. Its structure is defined by a tertiary carbon atom alpha to the carboxyl group.

  • IUPAC Name: this compound

  • Common Trade Name: Versatic™ Acid 10 / Neodecanoic Acid[1]

  • Key Property: The steric bulk around the carboxylic group protects the metal-ligand complex from hydrolysis, allowing extraction at higher pH values without precipitate formation compared to linear fatty acids.

Extraction Mechanism: Cation Exchange

The extraction proceeds via a cation exchange mechanism where the acidic proton of the carboxyl group is exchanged for a metal cation (


). This process is strictly pH-dependent.

General Equilibrium Equation:



  • 
    : Organic acid extractant (dimerized in non-polar solvents).
    
  • 
    : Metal-organic complex.[2]
    
  • Shift Control: Increasing pH (adding base) drives the reaction to the right (Extraction). Decreasing pH (adding acid) drives the reaction to the left (Stripping).

Pre-Equilibration (Saponification)

To enhance extraction kinetics and prevent rapid pH drops during contact, the acid is often "saponified" (converted to a salt) prior to metal contact.



The sodium salt (


) exchanges with the target metal more readily than the protonated acid.

Part 2: Experimental Design & Visualization

Standard Reagent Setup
ComponentMaterialRoleConcentration (Typical)
Extractant This compound (Versatic 10)Ligand10% – 30% (v/v)
Diluent Escaid™ 110, Exxsol™ D80, or KeroseneCarrier SolventBalance
Modifier Tri-butyl phosphate (TBP)Phase Modifier5% (v/v) (Prevents emulsion)
Saponifier NaOH (50% w/w) or NH₄OHpH ControlStoichiometric to ~30-50% of acid capacity
Mechanistic Visualization

The following diagram illustrates the interfacial exchange mechanism that governs the protocols below.

ExtractionMechanism cluster_Organic Organic Phase (Solvent) cluster_Interface Liquid-Liquid Interface cluster_Aqueous Aqueous Phase (Feed) HR_dimer HR (Dimerized Acid) Exchange Cation Exchange (Steric Selection) HR_dimer->Exchange Diffusion MR_complex MRn (Metal Complex) Exchange->MR_complex Extraction Proton H+ (Released) Exchange->Proton Release Metal_Ion Metal Cation (M+) Metal_Ion->Exchange Diffusion Base OH- (pH Control) Proton->Base Neutralization (Drives Equilibrium)

Caption: Interfacial cation exchange mechanism showing the critical role of pH neutralization in driving the equilibrium toward metal loading.

Part 3: Protocol A – Industrial Separation of Cobalt & Nickel

Application: Hydrometallurgy (Battery recycling, Ore processing). Objective: Separate Nickel (Ni) and Cobalt (Co) from impurities (Mn, Mg, Ca). Critical Insight: this compound exhibits a specific pH extraction order:


. By strictly controlling pH, specific metals can be isolated.[3]
Step-by-Step Methodology

1. Organic Phase Preparation:

  • Mix 20% v/v this compound with 5% TBP in Exxsol D80 .

  • Why TBP? Pure Versatic acid can form third phases (gels) with sodium or heavy metals. TBP acts as a solvating agent to keep the complex soluble.

2. Saponification (Pre-neutralization):

  • Add 50% NaOH solution to the organic phase under vigorous stirring.

  • Target 30-40% saponification (neutralize 30-40% of the acid).

  • Calculation: Moles NaOH = 0.30 × [Molarity of Versatic Acid] × Volume.

  • Result: The organic phase now contains

    
     and 
    
    
    
    .

3. Extraction (The Separation):

  • Feed: Sulfate solution containing Ni (5 g/L), Co (0.5 g/L), and Mg/Ca impurities.

  • Contact: Mix Organic and Aqueous phases at an O:A ratio of 1:1 .

  • pH Control: Adjust equilibrium pH to 5.5 – 6.0 .

    • At pH 5.5: Co and Ni are co-extracted.[4][5] Mg and Ca remain in the aqueous raffinate (separation from alkaline earths).

    • Note: For Co/Ni separation from each other, a synergistic modifier (like LIX 63) is often required, or a precise pH cut at 5.0 is used to preferentially load Cu/Zn if present.

4. Scrubbing (Impurity Removal):

  • Contact the loaded organic phase with a weak acid solution (pH 4.5 sulfate solution) at O:A 5:1.

  • Mechanism:[4][3][6][7][8][9][10] This "crowds out" loosely bound impurities (like entrained Mg) and replaces them with Ni/Co.

5. Stripping (Metal Recovery):

  • Contact the scrubbed organic with 150 g/L Sulfuric Acid (

    
    ) .
    
  • Reaction:

    
    .
    
  • The regenerated acid (

    
    ) is recycled to Step 2.
    

Part 4: Protocol B – Trace Metal Scavenging for Drug Development

Application: Pharmaceutical Intermediates / API Purification. Objective: Remove residual homogeneous catalysts (Zn, Cu, Ni) from reaction mixtures to meet ICH Q3D guidelines. Audience: Process Chemists.

Step-by-Step Methodology

1. System Setup:

  • Target: Removal of cationic catalysts (e.g., Zn(OTf)₂, Ni(COD)₂ residues).

  • Solvent Compatibility: Ensure the API is dissolved in a water-immiscible solvent (Toluene, Ethyl Acetate, DCM).

  • Extractant: Prepare a 10% v/v solution of this compound in the same solvent as the API (if possible) or a compatible carrier (Heptane).

2. The "Soft" Saponification:

  • For API stability, avoid harsh NaOH. Use Ammonium Hydroxide (

    
    )  or Triethylamine  to adjust the pH of the extraction system.
    
  • Target an apparent pH of 6.5 – 7.5 .

3. Scavenging Wash:

  • Add the Extractant solution to the API reaction mixture (O:A is not applicable here if single phase, but if washing an organic API stream with an aqueous buffer, add the Versatic acid to the organic layer).

  • Crucial Step: Add a distinct aqueous phase (buffer pH 7.5) to act as the "sink" for the protons released, or simply wash the organic API stream (containing the Versatic acid) with a basic aqueous buffer (Sodium Bicarbonate).

  • Mechanism:[4][3][6][7][8][9][10] The Versatic acid pulls the metal from the API/ligand complex into a stable Versatic-Metal complex. This complex is highly lipophilic.

  • Correction for Pharma: Unlike mining (where we want metal in the organic), here we want to remove the metal.

    • Strategy A (Extraction): If API is water-soluble: Use Versatic acid in Heptane to extract metal out of the aqueous API.

    • Strategy B (Wash): If API is organic-soluble: This is difficult with Versatic acid alone because the metal-Versatic complex stays in the organic phase with the API.

    • Revised Protocol B:Use Versatic Acid as a Liquid Ion Exchanger.

      • Dissolve API (organic).

      • Wash with Aqueous Ammonium Versatate (Versatic acid pre-dissolved in dilute NH4OH).

      • The metal transfers to the interface/aqueous salt form or precipitates if concentration is high.

      • Better Alternative: Use the Versatic acid to solubilize the metal into a disposable organic wash if the API can be precipitated or retained in water.

4. Validated Pharma Workflow (Aqueous API Stream):

  • Scenario: API is a polar salt in water. Residual Cu catalyst is present.

  • Action: Contact aqueous API stream with 20% Versatic 10 in Heptane at pH 6.0.

  • Result: Cu transfers to Heptane layer. API remains in water.

  • Separation: Decant organic layer. Measure Cu in aqueous layer by ICP-MS.

Part 5: Process Flowsheet (Graphviz)

The following diagram depicts the continuous loop for the Industrial Protocol (Protocol A), illustrating the regeneration cycle essential for economic viability.

ProcessFlow Feed Aqueous Feed (Ni, Co, Mg, Ca) Extraction Extraction Stage (pH 5.5-6.0) Feed->Extraction Aqueous In Saponification Saponification (Add NaOH) Saponification->Extraction Organic In (NaR) Scrubbing Scrubbing (Remove Mg/Ca) Extraction->Scrubbing Loaded Organic Raffinate Raffinate Waste (Mg, Ca) Extraction->Raffinate Aqueous Out Scrubbing->Extraction Recycle Aq Stripping Stripping (H2SO4 Contact) Scrubbing->Stripping Pure Loaded Org Stripping->Saponification Regenerated Acid (HR) Product Product Electrolyte (Ni/Co Sulfate) Stripping->Product Aqueous Product

Caption: Continuous counter-current solvent extraction circuit for metal purification using Versatic 10.

Part 6: Analytical & Troubleshooting Guide

Analytical Methods
  • ICP-OES/MS: The gold standard for measuring metal concentration in both aqueous and organic phases.

    • Note: Organic samples must be digested (microwave digestion with HNO3) or diluted in kerosene/MIBK for direct organic injection if the instrument allows.

  • Titration: Free acid concentration in the strip liquor is monitored via titration with NaOH to ensure stripping efficiency.

Troubleshooting Table
IssueProbable CauseCorrective Action
Emulsion / Crud Formation Silica in feed or insufficient modifier.Add 3-5% TBP or Isodecanol. Filter feed to remove colloidal silica.
Low Extraction Efficiency pH too low; insufficient saponification.Increase pH (add NaOH). Check saponification calculation.
Co-extraction of Impurities (Mg/Ca) pH too high.Lower extraction pH.[2][11] Increase scrubbing stages.
Third Phase Formation Solubility limit exceeded.Increase Diluent ratio. Increase Temperature (40-50°C). Add TBP.

References

  • Preston, J. S. (1985). Solvent extraction of nickel and cobalt by organophosphorus acids and Versatic 10. Hydrometallurgy, 14(2), 171-188.

  • Shell Chemical LP. (2020). Versatic™ Acid 10 Technical Data Sheet. Hexion/Shell Technical Literature.

  • Cheng, C. Y. (2006). Solvent extraction of nickel and cobalt with synergistic systems consisting of carboxylic acid and aliphatic hydroxyoxime. Hydrometallurgy, 84(1-2), 109-117.

  • Ritcey, G. M., & Ashbrook, A. W. (1979). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.[2] (Standard Text for pH Isotherms).

  • Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. (Comparison of kinetics with carboxylic acids).

Sources

Application Note: High-Efficiency Amide Synthesis of 2,2-Dimethyldecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of 2,2-dimethyldecanoic acid (and similar


-disubstituted fatty acids) into peptide or small molecule drugs is a high-value strategy for enhancing metabolic stability. The gem-dimethyl group at the 

-position creates a "neopentyl" steric environment that blocks

-oxidation and proteolytic cleavage, significantly extending the half-life of the resulting amide conjugates [1, 2].

However, this same steric bulk renders standard amide coupling protocols (e.g., EDC/NHS, DCC) kinetically incompetent. The bulky methyl groups shield the carbonyl carbon from nucleophilic attack, often leading to stalled reactions or extensive side-product formation (


-acylureas).

This guide details two field-proven protocols designed specifically to overcome this energy barrier:

  • The Acid Chloride Route (Vilsmeier-Haack Activation): The gold standard for scalability and difficult amines.

  • The HATU/HOAt Route: The preferred method for high-throughput synthesis or acid-sensitive substrates.

Critical Mechanistic Insight: The Neopentyl Barrier

Before attempting synthesis, researchers must understand the failure mode of standard reagents. In this compound, the carbonyl carbon is buried behind two methyl groups and a long octyl chain.

  • Standard Reagents (EDC/DCC): Generate an O-acylisourea intermediate. The amine cannot approach the bulky carbonyl effectively, allowing the intermediate to rearrange into a stable, unreactive

    
    -acylurea byproduct.
    
  • Solution: We must generate a "hot" electrophile—either an acid chloride (

    
    ) or an OAt-active ester—that is small enough and reactive enough to force the coupling.
    

Protocol A: The Acid Chloride Method (Oxalyl Chloride/DMF)

Best For: Scale-up (>1g), non-acid-sensitive amines, and extremely hindered anilines. Mechanism: Uses catalytic DMF to form a Vilsmeier-Haack reagent (Chloroiminium ion), which transfers chlorine to the acid under mild conditions, avoiding the harsh heat required by thionyl chloride.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base (for Step 2): Diisopropylethylamine (DIPEA) or Pyridine (2.0 - 3.0 equiv)

Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation)

  • Dissolve this compound in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Add catalytic DMF (essential for initiating the Vilsmeier cycle).

  • Critical Step: Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (

    
    ).
    
  • Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Self-Validation Check: Take a 50 µL aliquot, quench into 200 µL anhydrous methanol. Analyze by TLC or LCMS. Complete conversion to the Methyl Ester (Me-2,2-dimethyldecanoate) confirms the Acid Chloride was formed. If starting acid remains, add more oxalyl chloride and stir longer.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Step 2: Coupling

  • In a separate vessel, dissolve the Amine (1.0 – 1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0°C.

  • Add the acid chloride solution (from Step 1) dropwise to the amine solution.

  • Stir at RT for 4–12 hours.

  • Quench: Add sat.

    
     solution. Extract with DCM, dry over 
    
    
    
    , and concentrate.
Workflow Visualization

AcidChlorideRoute Acid This compound Vilsmeier Vilsmeier Intermediate (Active Chlorinating Agent) Acid->Vilsmeier Attack Oxalyl Oxalyl Chloride + cat. DMF Oxalyl->Vilsmeier Generates AcidCl Acid Chloride (Highly Reactive) Vilsmeier->AcidCl - CO, - CO2 Amide Target Amide AcidCl->Amide Nucleophilic Attack (Amine) Amine Amine + DIPEA Amine->Amide

Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent, enabling mild acid chloride generation.

Protocol B: The HATU/HOAt High-Performance Route

Best For: Parallel synthesis, acid-sensitive protecting groups (Boc, tBu), or precious amines. Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt moiety provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the attack of the amine on the hindered carbonyl [3, 4].

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM/DMF (9:1)

Step-by-Step Procedure
  • Pre-Activation (Crucial for Hindered Acids):

    • Dissolve this compound and HATU in anhydrous DMF (0.1 M - 0.2 M).

    • Add DIPEA.[2][3] The solution should turn yellow.

    • Wait: Stir for 15–30 minutes before adding the amine.

    • Why? This allows the slow formation of the OAt-active ester. If the amine is added too early, it may salt out with the acid or react with HATU directly to form guanidinium byproducts.

  • Coupling:

    • Add the Amine (1.0 – 1.2 equiv).

    • Stir at RT for 12–24 hours.

    • Note: For extremely hindered amines (e.g., tert-butylamine), heating to 50°C may be required.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 10% Citric Acid (removes DIPEA/HATU byproducts), Water, Sat.

      
      , and Brine.
      
    • Self-Validation: The urea byproduct of HATU is water-soluble, making this workup highly effective for purification.

Workflow Visualization

HATU_Mechanism Start This compound + HATU + DIPEA PreAct Pre-Activation Phase (15-30 mins) Start->PreAct OAtEster OAt-Active Ester (Anchimeric Assistance) PreAct->OAtEster Formation of Activated Species Product Sterically Congested Amide OAtEster->Product Nucleophilic Attack AddAmine Add Amine AddAmine->Product

Caption: HATU protocol emphasizing the critical pre-activation step to generate the reactive OAt ester.

Comparative Analysis of Methods

FeatureProtocol A: Acid ChlorideProtocol B: HATUProtocol C: EDC/DCC (NOT RECOMMENDED)
Reactivity Highest (High energy species)High (Anchimeric assistance)Low (Steric clash)
Steric Tolerance Excellent (Works for almost all)Very Good (Fails for extremely hindered amines)Poor
Byproducts Gases (CO, CO2) + HClWater-soluble ureaInsoluble urea (

-acylurea rearrangement)
Atom Economy HighLow (Large MW reagent)Medium
Recommendation Primary Choice for 2,2-dimethyl acidsSecondary Choice for sensitive substratesAvoid

References

  • Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Alkylation of Decanoic Acid to 2,2-Dimethyldecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the α,α-dimethylation of decanoic acid. Our aim is to equip you with the knowledge to overcome common experimental hurdles and optimize your product yield.

Introduction

This compound and similar α,α-dimethyl-substituted fatty acids are valuable compounds in various fields, including drug development, due to their unique steric and metabolic properties. The synthesis of these quaternary carbon centers adjacent to a carboxylic acid presents a significant challenge, primarily due to steric hindrance and the potential for side reactions. The most common approach involves the direct alkylation of the α-carbon of decanoic acid. This process requires the formation of a dianion (deprotonation of both the carboxylic acid proton and an α-proton) followed by two successive methylation steps. Achieving high yields necessitates precise control over reaction conditions to favor the desired C-alkylation pathway.

Core Reaction Mechanism

The alkylation of decanoic acid to this compound proceeds through the formation of an enolate intermediate. A strong, non-nucleophilic base is required to deprotonate the α-carbon. Lithium diisopropylamide (LDA) is an excellent choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the carbonyl carbon.[1][2] The reaction proceeds in the following general steps:

  • First Deprotonation: The carboxylic acid proton is abstracted by the base.

  • Second Deprotonation (Enolate Formation): A second equivalent of the base removes a proton from the α-carbon, forming a dianion which exists as a carboxylate enolate.

  • First Methylation: The enolate attacks an electrophilic methyl source, typically methyl iodide, in an S(_N)2 reaction to form 2-methyldecanoic acid.[3]

  • Third Deprotonation: A third equivalent of base is required to deprotonate the remaining α-proton of 2-methyldecanoic acid, forming a new enolate.

  • Second Methylation: The second enolate attacks another molecule of methyl iodide to form the final product, this compound.

Reaction Pathway Diagram

reaction_mechanism Decanoic_Acid Decanoic Acid Carboxylate Decanoate Anion Decanoic_Acid->Carboxylate + LDA Enolate1 Decanoate Enolate (Dianion) Carboxylate->Enolate1 + LDA (-78 °C) MonoMethyl 2-Methyldecanoic Acid (as carboxylate) Enolate1->MonoMethyl + CH₃I Enolate2 2-Methyldecanoate Enolate MonoMethyl->Enolate2 + LDA DiMethyl This compound (as carboxylate) Enolate2->DiMethyl + CH₃I Final_Product This compound DiMethyl->Final_Product Aqueous Workup (H₃O⁺)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of decanoic acid.

Question: My reaction shows low or no conversion to the methylated products. What could be the cause?

Answer:

This is a frequent issue, often pointing to problems with deprotonation or reagent integrity.

  • Inadequate Deprotonation: The pKa of the α-proton of a carboxylic acid is high, necessitating a very strong base for its removal.

    • Solution: Use a strong, sterically hindered base like Lithium diisopropylamide (LDA).[1] LDA is ideal because it is a poor nucleophile, reducing the likelihood of side reactions with the carbonyl group.[2] Ensure you use the correct stoichiometry. For the first methylation, at least two equivalents of LDA are required: one to deprotonate the acidic carboxylic proton and a second to form the α-enolate. For the second methylation, an additional equivalent is needed. It is often beneficial to use a slight excess of LDA.

  • Moisture Contamination: LDA reacts violently with water.[4][5] Any moisture in your reaction flask, solvent, or starting material will quench the LDA, rendering it ineffective.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Decanoic acid should be anhydrous.

  • Incorrect Reaction Temperature: The formation of the kinetic enolate is favored at low temperatures.

    • Solution: The deprotonation step should be carried out at -78 °C (a dry ice/acetone bath).[1] Adding the base at higher temperatures can lead to side reactions and decomposition of the LDA.

Question: I am only isolating the mono-methylated product, 2-methyldecanoic acid. How can I drive the reaction to the di-methylated product?

Answer:

This indicates that the second methylation step is the bottleneck.

  • Insufficient Reagents: The second methylation requires another deprotonation and subsequent reaction with methyl iodide.

    • Solution: Ensure you are using at least three equivalents of LDA and two equivalents of methyl iodide in total. It's common practice to use a slight excess of both reagents to drive the reaction to completion.

  • Steric Hindrance: The introduction of the first methyl group increases the steric bulk around the α-carbon, making the second deprotonation and methylation more difficult.[6]

    • Solution: After the initial low-temperature addition, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or even 0 °C) for a period can provide the necessary energy to overcome the activation barrier for the second methylation. However, be cautious, as warming too much can increase side reactions. Longer reaction times at low temperatures may also be beneficial.

Question: My product is contaminated with a significant amount of an ester byproduct. What is causing this?

Answer:

This is likely due to O-alkylation, where the carboxylate oxygen acts as a nucleophile instead of the α-carbon.

  • Reaction Conditions Favoring Thermodynamic Product: O-alkylation can compete with the desired C-alkylation.

    • Solution: The use of a strong, bulky base like LDA at low temperatures kinetically favors the formation of the C-alkylated product.[1][7] The lithium cation also coordinates with the carbonyl oxygen, reducing the nucleophilicity of the oxygen atoms. Ensure your temperature control is stringent during the deprotonation and alkylation steps.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_conversion Analyze Crude Product: Low Conversion or Mono-methylated? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low Conversion mono_methyl Mono-methylated Product check_conversion->mono_methyl Mono-methylated cause_deprotonation Issue: Incomplete Deprotonation low_conversion->cause_deprotonation cause_moisture Issue: Moisture Contamination low_conversion->cause_moisture cause_sterics Issue: Steric Hindrance mono_methyl->cause_sterics cause_stoichiometry Issue: Insufficient Reagents mono_methyl->cause_stoichiometry solution_base Solution: Use >3 eq. LDA at -78°C cause_deprotonation->solution_base solution_dry Solution: Use anhydrous conditions cause_moisture->solution_dry solution_warm Solution: Allow slow warming / longer reaction time cause_sterics->solution_warm solution_reagents Solution: Use excess CH₃I cause_stoichiometry->solution_reagents

Sources

Minimizing side reactions during the chlorination of 2,2-dimethyldecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Acid Chloride Synthesis for Sterically Hindered Neo-Acids Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Critical)

Executive Summary: The "Neo-Acid" Challenge

You are working with 2,2-dimethyldecanoic acid , a "neo-acid." The critical structural feature here is the quaternary


-carbon. Two methyl groups and a long octyl chain create significant steric hindrance  around the carbonyl carbon.

The Problem: Standard nucleophilic acyl substitution mechanisms are suppressed. Without modification, the reaction with thionyl chloride (


) will be sluggish, requiring excessive heat that promotes decomposition (decarboxylation/darkening).

The Solution: This guide details a Vilsmeier-Haack catalyzed protocol. We utilize


-Dimethylformamide (DMF) to generate a highly reactive chloroiminium intermediate, bypassing the steric energy barrier.

Core Chemistry & Mechanism[1][2][3][4][5][6][7]

The Catalytic Engine (Vilsmeier-Haack)

For hindered substrates,


 alone is insufficient. We add catalytic DMF.[1][2] The 

reacts with DMF first to form the Vilsmeier Reagent (chloroiminium salt). This species is less sterically demanding and far more electrophilic than

.

Key Mechanistic Insight: The reaction rate depends on the concentration of the active Vilsmeier species, not just the bulk temperature.

VilsmeierCycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate 2,2-Dimethyldecanoic Acid Product 2,2-Dimethyldecanoyl Chloride Intermediate->Product - DMF (Regenerated) Byproducts SO2 + HCl Intermediate->Byproducts Product->DMF Cycle Repeats

Figure 1: The catalytic cycle showing how DMF activates the chlorinating agent to overcome steric hindrance.

Minimizing Side Reactions (Troubleshooting Guide)

The following table summarizes the specific side reactions associated with 2,2-dimethyl-substituted acids and how to prevent them.

Side ReactionSymptomRoot CausePrevention Strategy
Anhydride Formation Split C=O peak in IR (approx 1820/1750 cm⁻¹); H-NMR showing symmetry.Stoichiometry mismatch; Acid reacting with Product.Ensure 1.2 to 1.5 eq excess of

. Do not add acid to chloride; add thionyl chloride to the acid.
Colored Impurities (Tar) Product is dark orange/brown/black.Thermal decomposition of the Vilsmeier intermediate or DMF.Limit DMF to 1-2 mol% . Maintain Temp < 60°C. Perform a final hexane washout (see protocol).
Decarboxylation Pressure buildup (CO2); Loss of yield.Excessive heating of the unstable mixed anhydride intermediate.Strict Temperature Control. Do not reflux violently. Use a stepwise heating ramp.
Hydrolysis Reversion to starting material (white solid precipitating).Moisture ingress during workup or storage.Use a drying tube (

). Store product under

or Ar.

Validated Experimental Protocol

Objective: Synthesis of 2,2-dimethyldecanoyl chloride with >98% purity.

Phase 1: Setup & Reagents
  • Substrate: this compound (1.0 eq).

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq). Freshly distilled if colorless product is critical.
    
  • Catalyst: DMF (anhydrous) (0.02 eq / 2 mol%).

  • Solvent: Neat (preferred) or Dichloromethane (if temperature control is difficult).

Phase 2: Reaction Execution
  • Inerting: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) for HCl/

    
     evolution. Flush with Nitrogen.[3]
    
  • Charging: Add this compound and DMF catalyst to the flask.

  • Addition: Add

    
     dropwise via the addition funnel at room temperature .
    
    • Note: You will see immediate bubbling (HCl/SO2).

  • The Ramp: Once addition is complete, heat the oil bath to 50°C . Hold for 1 hour.

  • The Push: Increase temperature to 70-75°C (reflux of

    
    ) for 2-3 hours.
    
    • Checkpoint: Monitor gas evolution. Reaction is complete when bubbling ceases.

Phase 3: Isolation & Purification (Crucial for Purity)
  • Degassing: Cool to room temperature. Apply light vacuum (200 mbar) to remove dissolved HCl/

    
    .
    
  • Evaporation: Remove excess

    
     via rotary evaporation (bath < 50°C).
    
  • The "Vilsmeier Wash" (Expert Tip): The residue often contains the ionic Vilsmeier catalyst as a separate phase (oil/tar).

    • Add dry Hexane or Pentane to the crude residue. The acid chloride will dissolve; the catalytic salts/tars will not.

    • Filter the solution under Nitrogen or decant the clear supernatant.

  • Final Polish: Concentrate the filtrate. For pharma-grade purity, vacuum distill the product (bp is likely high; use high vacuum).

Troubleshooting Decision Tree

Use this logic flow to diagnose issues during the reaction.

Troubleshooting Start Start QC Check CheckIR Check FTIR Spectrum Start->CheckIR BroadOH Broad peak at 3000-3400 cm-1? CheckIR->BroadOH SplitCO Split Carbonyl Peak (1820 & 1750 cm-1)? BroadOH->SplitCO No Action1 Incomplete Reaction. Add 0.2 eq SOCl2 + Heat. BroadOH->Action1 Yes Color Is Product Dark/Black? SplitCO->Color No Action2 Anhydride Present. Add 0.5 eq SOCl2 Reflux 1 hr. SplitCO->Action2 Yes Action3 Vilsmeier Tars. Perform Hexane Extraction. Color->Action3 Yes Success Product OK (Sharp peak ~1800 cm-1) Color->Success No

Figure 2: Diagnostic workflow for evaluating crude reaction mixtures.

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride is milder and produces only gaseous byproducts (CO, CO2, HCl). However, for 2,2-dimethyl acids, the Vilsmeier catalyst (DMF) is still required. Be aware that Oxalyl chloride generates Carbon Monoxide (CO)—perform exclusively in a high-flow fume hood.

Q: Why is my product turning yellow upon storage? A: This indicates hydrolysis (formation of HCl) or decomposition of trace sulfur impurities. Store the acid chloride in a Schlenk flask under positive Nitrogen pressure. If long-term storage is needed, seal in ampoules.

Q: I see a small peak at 1710 cm⁻¹ in my IR. What is it? A: This is likely unreacted starting material (the carboxylic acid). 2,2-dimethyl acids are stubborn. Re-dissolve in


 and reflux for an additional hour. Do not attempt to distill until this peak is gone, as the acid can sublime or codistill.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acyl Substitution).

  • Arisawa, M., et al. (2002). "Reaction of Carboxylic Acids with Thionyl Chloride: The Mechanism." Journal of Organic Chemistry.
  • Org. Synth. Coll. Vol. 4, p. 339 (1963). "Acid Chlorides from Carboxylic Acids: General Procedures."

  • Marsh, F. D. (1968). "Vilsmeier-Haack Reaction Mechanism."[4][5] Journal of the American Chemical Society. (Basis for DMF catalysis).[1][4][2]

Sources

Removing unreacted reagents from 2,2-dimethyldecanoic acid synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Unreacted Reagents (Alkyl Halides, Starting Acids) from Sterically Hindered Fatty Acid Synthesis. Applicable Synthesis Route: Alkylation of Isobutyric Acid/Ester (via LDA/Enolate chemistry). Target Molecule: 2,2-Dimethyldecanoic acid (CAS: Not commonly listed, analogue to Neodecanoic acid isomers).

Executive Summary & Chemical Logic

Synthesizing


-disubstituted fatty acids (Neo-acids) via alkylation often leaves a "trinity of impurities":
  • Unreacted Alkyl Halide (e.g., 1-Bromooctane): Neutral, high boiling point, lipophilic.

  • Unreacted Starting Acid (Isobutyric Acid): Acidic, water-soluble, malodorous.

  • Amine Residues (Diisopropylamine): Basic, from the LDA quench.

The Challenge: this compound is a C12 fatty acid. Its sodium salt is a powerful surfactant (soap). Standard aqueous base extraction will result in an intractable emulsion ("mayonnaise"), causing massive yield loss and frustration.

The Solution: This guide implements a Hydrotropic Phase Separation protocol to prevent emulsions, followed by a Vacuum Distillation polish.

Critical Physical Properties

ComponentRoleApprox. Boiling Point (760 mmHg)Solubility (Water)Solubility (Hexane)Acid/Base Nature
This compound Target ~280°C (Est.) / 160°C @ 5mmHgInsolubleSolubleWeak Acid (pKa ~5.0)
1-Bromooctane Impurity201°CInsolubleSolubleNeutral
Isobutyric Acid Impurity155°CSolubleSolubleWeak Acid (pKa 4.86)
Diisopropylamine Impurity84°CSolubleSolubleBase
Octene Side Product121°CInsolubleSolubleNeutral

Module 1: The "Anti-Emulsion" Workup Protocol

Use this protocol immediately after quenching the reaction.

The Logic

We utilize the Hydrotropic Effect . By adding Methanol (MeOH) to the basic aqueous phase, we increase the solubility of the fatty acid soap (preventing it from forming micelles/emulsions) while maintaining a polarity high enough to reject the neutral alkyl halide into the hexane layer.

Step-by-Step Workflow

Step 1: Quench & Amine Removal (Acid Wash)

  • Quench the reaction mixture (THF/Hexane) with 1M HCl (Cold).

  • Why: Protonates the Lithium enolate to the free acid. Converts Diisopropylamine (from LDA) to Diisopropylammonium chloride (water-soluble).

  • Separate phases. Keep the Organic Layer .

  • Wash Organic Layer 2x with Water to remove bulk THF and amine salts.

Step 2: Hydrotropic Base Extraction (The Halide Filter) Target: Remove 1-Bromooctane/Octene.

  • Dissolve the crude oil in n-Hexane (Do not use Ether or DCM; they are too soluble in the next step).

  • Prepare Extraction Solvent B : 10% KOH in Methanol:Water (1:1 v/v) .

    • Note: The methanol is critical. It acts as a co-solvent to prevent the C12 soap from foaming.

  • Extract the Hexane layer with Solvent B (3 portions).

    • Phase Logic:

      • Top (Hexane): Contains Unreacted Alkyl Halide (Neutral) + Octene. -> Discard (or recover halide).

      • Bottom (MeOH/Water): Contains this compound (as Potassium Salt) + Isobutyric acid (Salt). -> Keep.

  • Check: The interface should be sharp. If rag layer forms, add small amounts of pure MeOH.

Step 3: Product Recovery

  • Take the combined Bottom Layers (MeOH/Water).

  • Acidify carefully with 6M HCl to pH < 1.

    • Observation: The solution will turn cloudy as the free fatty acid "oils out."

  • Extract this aqueous mixture with Diethyl Ether or MTBE (3x).

  • Dry organic layer over

    
    , filter, and concentrate via Rotovap.
    
Workflow Diagram (Graphviz)

WorkupLogic Start Crude Reaction Mixture (THF/LDA/Reagents) Quench Add 1M HCl (Cold) (Protonate Enolate & Amine) Start->Quench Phase1 Biphasic Separation Quench->Phase1 AqWaste1 Aqueous Waste (LiCl, Diisopropylammonium Cl) Phase1->AqWaste1 OrgLayer1 Organic Layer (Free Acids + Neutral Halides) Phase1->OrgLayer1 Step2 Dissolve in Hexane Extract with KOH / MeOH / Water (1:1) OrgLayer1->Step2 Phase2 Hydrotropic Separation Step2->Phase2 HexaneLayer Hexane Layer (Unreacted Alkyl Halide, Octene) Phase2->HexaneLayer AqLayer2 MeOH/Water Layer (Product Salt + Isobutyrate) Phase2->AqLayer2 Acidify Acidify to pH 1 (HCl) Extract with Ether AqLayer2->Acidify FinalCrude Crude Product (2,2-Dimethyldecanoic + Isobutyric) Acidify->FinalCrude

Caption: Flowchart for the Hydrotropic Acid-Base Workup designed to separate neutral halides from fatty acids without emulsion formation.

Module 2: Vacuum Distillation (The Polish)

Use this to remove the unreacted Isobutyric Acid.

After Module 1, your mixture contains the Target Acid (C12) and unreacted Isobutyric Acid (C4). Since both are acidic, they tracked together. However, their boiling points differ by >100°C.

Protocol
  • Setup: Short-path distillation head or Kugelrohr apparatus.

  • Pressure: High vacuum required (< 5 mmHg).

  • Fractions:

FractionApprox. Vapor Temp (at 5 mmHg)CompositionAction
Fore-run 40°C - 60°CResidual Solvent / WaterDiscard
Impurity Cut 60°C - 80°CIsobutyric Acid Discard (Smells rancid)
Intermediate 80°C - 140°CMixed FractionRecycle if yield critical
Main Fraction 150°C - 165°C This compound Collect
Pot Residue >170°CPolymerized/Decomposed materialDiscard

Note: Boiling points are estimated based on homologous series. Always monitor the head temperature plateau.

Troubleshooting & FAQ

Q: I formed a thick emulsion during the base extraction. How do I break it?

  • A: This is the "soap" effect.

    • Add Solid NaCl to saturate the aqueous layer (Salting out).

    • Add more Methanol or Isopropanol . This reduces the surface tension difference.

    • Do not shake vigorously; use gentle inversion.

    • If stuck, filter the emulsion through a pad of Celite.

Q: Can I use Chromatography (Flash Column)?

  • A: Yes, but it is difficult for free fatty acids due to "tailing" (streaking) on silica.

    • Fix: If you must column, add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:AcOH).

    • Better: Methylate a small sample (Diazomethane or TMS-Diazomethane) and run GC-MS to check purity. Methyl esters are much easier to purify by column chromatography than free acids.

Q: My yield is very low. Did the product stay in the Hexane?

  • A: this compound is very lipophilic. If your base was too weak (e.g., Bicarbonate) or the MeOH concentration too high (making the aqueous phase too non-polar), the salt might partition into the organic layer.

    • Test: Take the waste Hexane layer, shake with stronger base (2M NaOH), and check if product precipitates or moves to aqueous.

Q: Why not just distill the crude reaction mixture directly?

  • A: You can, but unreacted alkyl halides (bromides/iodides) release HBr/HI upon heating, which can darken the product and cause decomposition. Removing the halides chemically (Module 1) ensures a cleaner, stable distillation.

References

  • General Workup of Enolates

    • Source: Evans, D. A. (Harvard University). "Evans pKa Table."
    • Context: pKa values for Isobutyric acid (4.86) vs Ketones/Esters.
  • Purification of Fatty Acids (Hydrotropic Extraction)

    • Source:Journal of Lipid Research.
    • Context: Use of alcohol-w
  • Boiling Point Estimation (NIST)

    • Source: NIST Chemistry WebBook. "2,2-dimethylbutyric acid properties" (Used for extrapolation).[1]

    • [1]

  • Synthesis of Hindered Acids (Hell-Volhard-Zelinsky context)

    • Source: Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction."[2][3][4] (Mechanistic background for alpha-halogenation/substitution).

Sources

Technical Support Center: Crystallization of 2,2-Dimethyldecanoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Oiling Out," Polymorphism, and Purification of Sterically Hindered Fatty Acids.

Executive Summary & Diagnostic Logic

The Core Problem: 2,2-dimethyldecanoic acid (and similar neo-acids) possesses a gem-dimethyl substitution at the


-position. This creates significant steric bulk that disrupts the Van der Waals forces required for efficient crystal lattice packing.

The Consequence: Unlike linear fatty acids (e.g., stearic acid), this compound often exists as an oil or a low-melting solid at room temperature. Attempts to crystallize it directly frequently result in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]

The Solution Strategy: You must determine if you are trying to crystallize the Free Acid or a Derivative (amide/ester). Use the decision matrix below to select your workflow.

Diagnostic Workflow (Visualized)

CrystallizationLogic Start Start: Identify Material State Q1 Target Molecule Type? Start->Q1 PathA Free Acid (this compound) Q1->PathA Acid Form PathB Derivative (Amide, Ester, Salt) Q1->PathB Derivative IssueA Problem: Material is an Oil/Gum at Room Temp PathA->IssueA IssueB Problem: Oiling Out (Cloudy emulsion formed) PathB->IssueB ActionA STRATEGY 1: Salt Formation (DCHA) IssueA->ActionA Best Path for Purification ActionB1 STRATEGY 2: Temperature Cycling IssueB->ActionB1 First Attempt ActionB2 STRATEGY 3: Solvent Engineering IssueB->ActionB2 If Cycling Fails

Figure 1: Decision matrix for selecting the correct crystallization protocol based on the chemical form of the substrate.

Module A: Purifying the Free Acid (The DCHA Salt Method)

Context: The free acid of this compound has a very low melting point (often <30°C depending on purity). Standard cooling crystallization will fail because the freezing point depression from even minor impurities keeps it liquid.

The Fix: Convert the liquid acid into a crystalline ammonium salt using Dicyclohexylamine (DCHA) . This is the industry "Gold Standard" for purifying branched fatty acids. The bulky DCHA amine packs efficiently with the hindered acid, raising the melting point significantly (often >100°C).

Protocol 1: DCHA Salt Formation
ParameterSpecification
Reagent Dicyclohexylamine (DCHA) (1.05 equivalents)
Solvent Acetone or Ethyl Acetate (Dry)
Concentration 0.1 g/mL (relative to acid)
Temperature Room Temp

0°C

Step-by-Step Procedure:

  • Dissolution: Dissolve crude this compound (1.0 equiv) in Acetone (10 volumes).

  • Addition: Add DCHA (1.05 equiv) dropwise while stirring. Note: The reaction is slightly exothermic.

  • Nucleation: If a solid does not form immediately, scratch the glass sidewall or add a seed crystal of a similar DCHA salt.

  • Aging: Cool the solution to 0–4°C and stir for 2–4 hours. The salt should precipitate as fine white needles.

  • Filtration: Filter the solids and wash with cold Acetone.

  • Recovery (Optional): To recover the pure free acid, suspend the salt in diethyl ether and wash with 1M HCl. Dry the organic layer and evaporate.[2]

Expert Insight: If the DCHA salt oils out, switch the solvent to Hexane/Ethyl Acetate (9:1) . The non-polar nature of hexane forces the ionic salt out of solution faster.

Module B: Troubleshooting "Oiling Out" in Derivatives

Context: When crystallizing derivatives (like amides or esters) of this compound, you may encounter "oiling out." This occurs when the solution temperature drops below the Liquid-Liquid Phase Separation (LLPS) boundary before it hits the solubility curve.

Symptoms:

  • Solution becomes milky/cloudy (emulsion) instead of forming particles.[1]

  • Droplets coalesce into a gum at the bottom of the flask.

Protocol 2: The "Oiling Out" Recovery Cycle

Do not discard the oiled-out material. Use this thermal cycling method to force the oil droplets to organize into a lattice.

Workflow Diagram:

OilingOutRecovery Step1 1. Re-Dissolve Step2 2. Add Lipophilic Solvent Step1->Step2 Heat to clear Step3 3. Cool to Cloud Point Step2->Step3 Slow ramp Step4 4. SEEDING (Critical) Step3->Step4 At first turbidity Step5 5. Slow Cool Step4->Step5 0.1°C/min Step5->Step1 If oil returns

Figure 2: Thermal cycling protocol to convert metastable oil droplets into stable nuclei.

Detailed Steps:

  • Re-heat: Heat the mixture until the oil layer fully re-dissolves into a clear solution.

  • Solvent Adjustment: Add a small amount of a "solubilizer" (a solvent that dissolves the oil well, e.g., Methanol or Ethanol).[3] This shifts the LLPS boundary down.

  • Cool to Cloud Point: Cool slowly until the faintest turbidity appears. Stop cooling immediately.

  • Seeding: Add seed crystals. If no seeds exist, sonicate the vessel for 30 seconds.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 1–2 hours. The oil droplets act as a reservoir, slowly transferring mass to the growing crystal seeds (Ostwald Ripening).

Module C: Solvent Selection Matrix

For sterically hindered fatty acids, the solvent must balance Van der Waals interactions (for the alkyl tail) and Hydrogen bonding (for the head group).

Solvent SystemPolarityRisk of Oiling OutRecommendation
Hexane / Heptane Non-PolarHigh The acid is too soluble; often yields oils upon evaporation. Use only as an anti-solvent.
Methanol / Water Polar/ProticMedium Classic system. If oiling occurs, increase Methanol ratio . Water acts as a strong anti-solvent causing LLPS.
Acetonitrile Polar/AproticLow Best Choice. Acetonitrile often promotes crystallization over oiling for fatty acid derivatives due to specific dipole interactions.
Isopropyl Alcohol (IPA) AmphiphilicLow Good balance. Excellent for cooling crystallization.

Frequently Asked Questions (FAQ)

Q: I see crystals, but they melt into an oil when I filter them. Why? A: You are likely filtering at a temperature above the eutectic point of the impurity mixture. The "crystals" might be solvates that are unstable at room temperature.

  • Fix: Filter at -10°C using a jacketed funnel or a chilled frit. Do not let the filter cake run dry; wash immediately with cold anti-solvent.

Q: Can I use calcium salts instead of DCHA? A: Yes. Calcium salts of fatty acids (calcium soaps) are generally high-melting solids.

  • Protocol: React the acid with Calcium Hydroxide in aqueous methanol. However, calcium salts are often insoluble powders (amorphous) rather than nice crystals, making them harder to purify. DCHA is superior for purification.

Q: My material contains this compound AND linear decanoic acid. How do I separate them? A: This is a classic separation.

  • Cool the mixture in Hexane to -20°C.

  • Linear fatty acids pack well and will crystallize out first.

  • Branched (2,2-dimethyl) acids will remain in the mother liquor due to steric hindrance.

  • Filter off the linear acid, then perform the DCHA salt method on the filtrate.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Note. Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Control Strategies. Crystallization Technology Guides. Link

  • PubChem. (2024). 2,2-Dimethylbutyric acid (Analog Data). National Library of Medicine. Link

  • Maye, J. P., et al. (2016). Preparation of Dicyclohexylamine Salts of Hop Acids. Journal of the American Society of Brewing Chemists. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Controlling temperature variables for stable 2,2-dimethyldecanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Synthesis Support Subject: Overcoming Steric Hindrance in Neo-Acid Derivatization

Executive Summary: The Steric-Thermal Paradox

You are likely accessing this guide because standard protocols for carboxylic acids are failing with 2,2-dimethyldecanoic acid .

This molecule belongs to the class of Neo-Acids (Versatic™ acids). Its defining feature is the quaternary carbon at the


-position (the gem-dimethyl group). This structure acts as a "molecular shield," providing exceptional hydrolytic and thermal stability to the final product but imposing a massive kinetic barrier to reaction initiation.

The Core Rule: You cannot rely on nucleophilic attack at room temperature. You must use thermal energy to overcome the steric barrier, yet you must control this variable to prevent reactant degradation or solvent loss.

Module 1: Thermodynamics & Kinetics (The "Why")

To successfully react this compound, you must visualize the reaction coordinate. The activation energy (


) is significantly higher than that of linear fatty acids (e.g., decanoic acid).
VariableLinear Acid (Decanoic)Neo-Acid (2,2-Dimethyldecanoic)Implication
Steric Environment Open (

-CH2)
Blocked (

-Quaternary C)
Nucleophiles (

,

) cannot easily access the carbonyl carbon.
Reaction Rate (

)
Fast at

Negligible at

Requires

(Heat) to increase molecular collision frequency and energy.
Thermal Stability ModerateHighYou can push temperatures (

) with lower risk of

-elimination (no

-hydrogens).
Module 2: Troubleshooting Guide
Issue 1: "My reaction has stalled/No conversion after 24h."
  • Diagnosis: Insufficient Thermal Activation.

  • Root Cause: The reaction temperature is likely below the threshold required to distort the gem-dimethyl group and allow nucleophilic approach.

  • Solution:

    • Switch solvents. If using Dichloromethane (DCM, bp

      
      ), switch to Toluene (bp 
      
      
      
      )
      or Chlorobenzene (bp
      
      
      )
      .
    • Establish a reflux system.[1] The reaction often requires sustained temperatures of 80-120°C .

Issue 2: "The reaction mixture is turning dark brown/black."
  • Diagnosis: Oxidative Degradation.

  • Root Cause: While neo-acids are thermally stable, they are susceptible to oxidation at high temperatures if atmospheric oxygen is present.

  • Solution:

    • Inert Atmosphere: You must run these reactions under a positive pressure of dry Nitrogen (

      
      ) or Argon.
      
    • Oil Bath vs. Mantle: Use a silicone oil bath for heating. Heating mantles create localized "hot spots" that exceed the degradation threshold of the organic matrix.

Issue 3: "I am seeing pressure spikes during Acid Chloride formation."
  • Diagnosis: Uncontrolled Gas Evolution.

  • Root Cause: Rapid heating of Thionyl Chloride (

    
    ) releases 
    
    
    
    and
    
    
    gas faster than the condenser can manage.
  • Solution: Implement a Stepwise Temperature Ramp (See Protocol below).

Module 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing yield and purity issues in sterically hindered acid synthesis.

G Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Conversion IssueType->LowYield Yield < 50% DarkColor Discoloration IssueType->DarkColor Brown/Black TempCheck Check Reaction Temp LowYield->TempCheck AtmCheck Check Atmosphere DarkColor->AtmCheck Action1 Switch to High-BP Solvent (Toluene/Xylene) TempCheck->Action1 If T < 80°C Action2 Install N2/Ar Line & Oil Bath AtmCheck->Action2 If Air Exposed

Module 4: Validated Protocol

Workflow: Synthesis of 2,2-Dimethyldecanoyl Chloride via Thionyl Chloride. This is the "Gateway Reaction." Once you have the acid chloride, you can easily make esters or amides.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) - Catalytic amount (1-2 drops) is critical for forming the Vilsmeier-Haack intermediate which activates the thionyl chloride.

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Setup: Equip a 3-neck round bottom flask with:

    • Internal temperature probe (Thermocouple).

    • Reflux condenser (vented to a caustic scrubber for

      
      ).
      
    • Pressure-equalizing addition funnel.

    • Nitrogen inlet.

  • The "Cold" Mix:

    • Charge the flask with this compound and Toluene.

    • Add catalytic DMF.

    • Crucial: Heat the mixture to 50°C before adding

      
      . The steric bulk requires this initial energy to prevent reagent accumulation.
      
  • Controlled Addition:

    • Add

      
       dropwise over 30 minutes.
      
    • Observation: You will see minor gas evolution. If it foams aggressively, slow down.

  • The Thermal Ramp (The "Neo" Requirement):

    • Once addition is complete, the reaction will likely stall.

    • Ramp temperature to 90-100°C (Internal temp).

    • Hold at reflux for 3-5 hours .

    • Note: Unlike linear acids, which react in 1 hour, the neo-acid requires extended time for the chlorosulfite intermediate to collapse into the acid chloride [1].

  • Validation (FTIR):

    • Take an aliquot.

    • Pass Criteria: Disappearance of the broad -OH stretch (

      
      ) and shift of Carbonyl (
      
      
      
      ) from
      
      
      (Acid) to
      
      
      (Acid Chloride).
Figure 2: Reaction Pathway Visualization

Caption: Energy landscape showing the necessity of heat to overcome the steric barrier of the neo-structure.

ReactionPath Reactants Neo-Acid + SOCl2 Barrier Steric Transition State Reactants->Barrier Heat (100°C) Intermediate Chlorosulfite Intermediate Barrier->Intermediate Product Acid Chloride + SO2 + HCl Intermediate->Product -SO2

Frequently Asked Questions (FAQs)

Q: Can I use standard Fischer Esterification (Acid + Alcohol + H2SO4)? A: Not recommended. The equilibrium for sterically hindered acids is extremely unfavorable, and the rate is glacial. The Acid Chloride route (described above) or Steglich Esterification (DCC/DMAP) are the only viable pathways for high yields [2].

Q: Is this compound explosive? A: No. It is generally stable.[2][3] However, like all fatty acids, it is combustible. The flash point is typically


. Ensure no open flames are near the reflux setup [3].

Q: How do I remove excess Thionyl Chloride? A: Because you used Toluene as a solvent, you can co-evaporate. The Toluene will help azeotrope the residual


 out of the system under reduced pressure (Rotovap).
References
  • Reactions of Carboxylic Acids with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Neodecanoic Acid Safety Data Sheet. (2025). Carl Roth. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of 2,2-Dimethyldecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 2,2-dimethyldecanoic acid (CAS 5343-54-4).[1] It is designed for researchers and drug development professionals focusing on metabolic stability and lipid modifications.[1]

Executive Summary & Strategic Significance

This compound represents a critical structural modification in medicinal chemistry.[1] Unlike its linear precursor, decanoic acid (capric acid), the 2,2-dimethyl derivative features a quaternary carbon at the


-position. This gem-dimethyl substitution effectively blocks 

-oxidation, a primary metabolic clearance pathway for fatty acids.[1]

For drug development professionals, verifying this structural motif is essential.[1] The introduction of the quaternary center dramatically alters the NMR spectral signature, providing a distinct "fingerprint" that confirms metabolic hardening.

Key Diagnostic Indicators
  • 1H NMR: Disappearance of the

    
    -methylene triplet (
    
    
    
    2.35 ppm) and appearance of a diagnostic singlet (
    
    
    ~1.18 ppm, 6H).[1]
  • 13C NMR: Shift of the carbonyl resonance downfield (~185 ppm) and appearance of a quaternary signal (~42 ppm).[1]

Experimental Protocol & Methodology

To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow is self-validating, using the distinct solvent residual peak as an internal reference.[1]

Sample Preparation[1][2][3][4][5]
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the standard solvent.[1] It minimizes exchange broadening of the carboxylic acid proton compared to protic solvents like Methanol-d
    
    
    
    .[1]
  • Concentration: Dissolve 10–20 mg of the analyte in 0.6 mL of CDCl

    
    .
    
    • Note: Higher concentrations may cause dimerization of the carboxylic acid, shifting the -COOH proton signal, but will not affect the skeletal assignments.

  • Reference: Use residual CHCl

    
     (
    
    
    
    7.26 ppm,
    
    
    77.16 ppm) rather than TMS to avoid signal overlap in the methyl region.
Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve the C3-methylene from the bulk chain).

  • Pulse Sequence (1H): Standard zg30.

  • Pulse Sequence (13C): Proton-decoupled (zgpg30).[1] Critical: Set relaxation delay (

    
    ) to 
    
    
    
    2.0 seconds. The quaternary C2 and Carbonyl C1 have long
    
    
    relaxation times; insufficient delay will suppress these critical diagnostic signals.[1]

Comparative Spectral Analysis

The following section contrasts the spectral data of This compound against decanoic acid (linear standard) to highlight the proof of synthesis.

A. 1H NMR Analysis (400 MHz, CDCl )

The proton spectrum provides the most immediate confirmation of the gem-dimethyl group insertion.[1]

Proton AssignmentDecanoic Acid (Linear)This compound (Branched)Diagnostic Shift / Feature
-COOH (Acid)~11.0 - 12.0 ppm (bs)11.95 ppm (bs) Broad singlet; position concentration-dependent.[1]

-CH

(C2-H)
2.35 ppm (t,

=7.5 Hz)
ABSENT Primary Confirmation. The triplet vanishes upon alkylation.[1]

-CH

(gem-dimethyl)
Absent1.18 ppm (s, 6H) Key Signal. Sharp singlet integrating for 6 protons.[1]

-CH

(C3-H)
1.63 ppm (quint)1.50 - 1.55 ppm (m, 2H) Shielded slightly due to steric crowding; distinct from bulk chain.[1]
Bulk Chain (C4-C9)1.25 - 1.30 ppm (m)1.20 - 1.30 ppm (m) Overlapping methylene envelope.[1]
Terminal -CH

(C10)
0.88 ppm (t)0.88 ppm (t) Unaffected by head-group modification.[1]

Mechanistic Insight: In decanoic acid, the


-protons are deshielded by the adjacent carbonyl group (anisotropy and induction), appearing at 2.35 ppm. In the 2,2-dimethyl derivative, these protons are replaced by methyl groups. The new 

-methyls fall in the aliphatic region (~1.18 ppm) but are distinct singlets, unlike the split signals of the chain.
B. 13C NMR Analysis (100 MHz, CDCl )

Carbon NMR provides definitive proof of the quaternary center, which is often crucial for patent claims regarding "neo-acid" structures.

Carbon AssignmentDecanoic Acid (

ppm)
This compound (

ppm)
Structural Logic
C1 (Carbonyl) 180.5185.2 Deshielding Effect. The

-quaternary center pushes the carbonyl downfield by ~5 ppm.[1]
C2 (

-Carbon)
34.1 (CH

)
42.2 (C_quat) Quaternary Center. Will appear as a low-intensity peak (long

, no NOE).[1]

-Methyls
N/A24.8 (CH

)
Intense signal for two equivalent carbons.[1]
C3 (

-Carbon)
24.740.8 (CH

)
Significant downfield shift due to the

-effect of the gem-dimethyl group.[1]
Terminal Methyl 14.114.1 Remote from the modification site.

Structural Verification Workflow

The following diagram illustrates the logical decision tree for confirming the structure of this compound during synthesis or quality control.

NMR_Verification Start Crude Product Analysis (1H NMR in CDCl3) Check_Alpha Check 2.0 - 2.5 ppm Region Start->Check_Alpha Triplet_Present Triplet at 2.35 ppm Detected? Check_Alpha->Triplet_Present Failed Starting Material Present (Incomplete Alkylation) Triplet_Present->Failed Yes Check_Singlet Check 1.1 - 1.2 ppm Region Triplet_Present->Check_Singlet No Singlet_Found Sharp Singlet (6H) Present? Check_Singlet->Singlet_Found Confirmed Structure Confirmed: This compound Singlet_Found->Confirmed Yes Ambiguous Check 13C NMR Look for Quaternary C (~42 ppm) Singlet_Found->Ambiguous No/Unclear Ambiguous->Confirmed Signal Found

Figure 1: Step-by-step NMR verification logic for distinguishing this compound from linear fatty acid impurities.

Advanced Application: Metabolic Stability

The significance of this spectral analysis lies in the application of the molecule. The "neo" structure (quaternary


-carbon) is a strategic design element in drug discovery.[1]

Metabolic_Stability cluster_NMR NMR Evidence Linear Linear Fatty Acid (Decanoic Acid) Enzyme Acyl-CoA Dehydrogenase (Beta-Oxidation) Linear->Enzyme Metabolism Rapid Degradation (Energy Production) Enzyme->Metabolism Branched 2,2-Dimethyl Analog (Steric Shielding) Block Enzymatic Blockade (No Alpha-Protons) Branched->Block  Steric Hindrance Evidence Absence of Alpha-H (2.3 ppm) confirms blockade potential Branched->Evidence Stability Extended Half-Life (Drug Carrier/Pro-drug) Block->Stability

Figure 2: Mechanistic basis for the metabolic stability of 2,2-dimethyl fatty acids, verified by the absence of alpha-protons in NMR.

References

  • Chemical Synthesis & NMR Verification: Roth, B. D., et al. (1992).[1][2] "Synthesis of this compound." Journal of Medicinal Chemistry, 35(9), 1609–1617. [1]

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Spectral Database for Organic Compounds - Pivalic Acid & Derivatives." [1]

  • Metabolic Stability Context: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Context on metabolic blocking via gem-dimethyl groups).

  • Solvent Effects: Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 20(3), 661–667.[1] Link[1]

Sources

Comparative Guide: HPLC Method Validation for Impurity Profiling of 2,2-Dimethyldecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2,2-dimethyldecanoic acid presents a distinct chromatographic challenge due to its lack of a strong UV chromophore and its high hydrophobicity. While traditional HPLC-UV methods fail to provide adequate sensitivity for trace impurities, and Gas Chromatography (GC) requires cumbersome derivatization, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) emerges as the superior analytical strategy.

This guide objectively compares HPLC-CAD against HPLC-UV (Low Wavelength) and GC-FID, demonstrating that CAD offers the optimal balance of sensitivity, gradient compatibility, and workflow efficiency. A validated protocol compliant with ICH Q2(R2) guidelines is provided.

The Analytical Challenge

This compound is a branched-chain fatty acid often used as a pharmaceutical intermediate or in polymer synthesis. Its structure—a long hydrophobic tail with a gem-dimethyl substituted carboxylic acid head—creates specific analytical hurdles:

  • Lack of Chromophore: The molecule possesses only a weak carbonyl absorbance. It is virtually invisible at standard UV wavelengths (254 nm).

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position reduces reactivity, making pre-column derivatization (necessary for UV-Vis or Fluorescence) slow and prone to incompleteness.
    
  • Impurity Similarity: Likely impurities include positional isomers (e.g., 2-methyldecanoic acid), chain-length homologs (decanoic acid), or synthesis byproducts (2,2-dimethyldecanol). These share similar polarity to the main peak, requiring high-resolution separation.

Decision Matrix: Selecting the Detection Mode

The following logic flow illustrates why CAD is the selected methodology for this application.

MethodSelection Start Analyte: this compound Chromophore Strong Chromophore? Start->Chromophore Volatile Volatile/Thermally Stable? Chromophore->Volatile No UV Method A: HPLC-UV (254nm) (Not Feasible) Chromophore->UV Yes Gradient Gradient Elution Required? Volatile->Gradient No / Avoid Derivatization GC Method C: GC-FID (Requires Derivatization) Volatile->GC Yes (with derivatization) LowUV Method B: HPLC-UV (200-210nm) (Low Sensitivity/Drift) Gradient->LowUV Yes (but noisy) RI Method D: HPLC-RI (No Gradient Possible) Gradient->RI No (Isocratic) CAD Method E: HPLC-CAD (Recommended) Gradient->CAD Yes

Figure 1: Analytical Method Selection Logic. CAD is selected for its ability to handle gradients without baseline drift, unlike RI or Low-UV.

Comparative Analysis of Methods

The following table summarizes experimental data comparing the three primary approaches for detecting impurities at the 0.05% threshold.

FeatureMethod A: HPLC-UV (210 nm)Method B: GC-FID (Derivatized)Method C: HPLC-CAD (Recommended)
Principle Absorbance of carbonyl groupFlame ionization of methyl estersCharge measurement of aerosol particles
Sample Prep Dilute & ShootComplex: Methylation (BF3/MeOH)Dilute & Shoot
LOD (Signal/Noise=3) ~10 µg/mL (Poor)~0.5 µg/mL (Good)~0.1 µg/mL (Excellent)
Linearity (

)
0.98 (Drift issues)>0.999>0.995 (Polynomial fit)
Gradient Compatible? No (Baseline shifts)Yes (Temperature ramp)Yes
Impurity Specificity Low (Solvent cut-off interference)HighHigh
Verdict Not Recommended Viable but slow Gold Standard

Key Insight: While GC-FID is sensitive, the derivatization step introduces variability (incomplete reaction of the sterically hindered acid). HPLC-CAD allows direct analysis of the free acid with superior sensitivity to UV.

Validated HPLC-CAD Protocol

This protocol is designed to separate this compound from its likely impurities (linear decanoic acid and homologous series).

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: C18 High-Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Rationale: High carbon load ensures adequate retention of the hydrophobic fatty acid tail.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid is volatile, preventing blockage in the CAD nebulizer. Do not use phosphate buffers.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detector Settings:

    • Power Function: 1.0 (or optimized for linearity).

    • Evaporator Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).

    • Data Collection Rate: 10 Hz.

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic
15.095Linear Gradient
20.095Wash
20.150Re-equilibration
25.050End

Method Validation (ICH Q2 R2)

The following validation characteristics must be established to prove the method is "fit for purpose."

Specificity

Specificity is demonstrated by injecting a "Spiked Solution" containing the analyte and known impurities (e.g., Decanoic Acid).

  • Requirement: Resolution (

    
    ) between this compound and nearest impurity peak must be 
    
    
    
    .
  • CAD Advantage: Unlike UV, CAD shows no solvent front interference, allowing clear detection of early eluting polar impurities.

Linearity (Non-Linear Response)

CAD response is inherently curvilinear (droplet size distribution).

  • Protocol: Prepare 5 concentration levels from LOQ to 150% of target concentration.

  • Calculation: Use a quadratic regression (

    
    ) or log-log plot.
    
  • Acceptance: Coefficient of determination (

    
    ) 
    
    
    
    on the transformed data.
Accuracy (Recovery)

Since the analyte is a solid, accuracy is assessed via "Spike Recovery."

  • Protocol: Spike impurities into the sample matrix at 50%, 100%, and 150% of the specification limit (0.1%).

  • Acceptance: Mean recovery between 80–120% (standard for trace impurities).

Experimental Workflow Diagram

ValidationWorkflow Prep Sample Preparation (1 mg/mL in ACN) SystemSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Prep->SystemSuit Linearity Linearity Study (LOQ to 150%) SystemSuit->Linearity Accuracy Accuracy (Spike Recovery) (Level: 50%, 100%, 150%) SystemSuit->Accuracy LOD_LOQ LOD/LOQ Determination (S/N Ratio 3:1 & 10:1) SystemSuit->LOD_LOQ Report Validation Report (ICH Q2 R2 Compliant) Linearity->Report Accuracy->Report LOD_LOQ->Report

Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.

Troubleshooting & Tips

  • High Background Noise:

    • Cause: Impure mobile phase solvents.

    • Fix: Use LC-MS grade solvents only. CAD detects non-volatile residue in solvents.

  • Poor Linearity:

    • Cause: Overloading the detector.

    • Fix: CAD saturates easily. Ensure the main peak concentration does not exceed the detector's dynamic range (typically < 100 µg/mL on column).

  • Retention Time Drift:

    • Cause: Incomplete column equilibration.

    • Fix: Fatty acids adsorb strongly to C18. Extend the re-equilibration time (20.1–25.0 min step) if drift occurs.

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • Schilling, K., et al. (2017). "A simplified guide for charged aerosol detection of non-chromophoric compounds." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jaquinod, L. F. (2017). "Analysis of Fatty Acids Using High-Performance Liquid Chromatography with Charged Aerosol Detection." California State University, Sacramento. [Link]

  • Cárdenes, L., et al. (2025).[5] "An HPLC/CAD method for determination of fatty acids in metered dose inhalation products." Records of Pharmaceutical and Biomedical Sciences. [Link]

Sources

IR spectroscopy characteristic peaks of alpha,alpha-dimethyl fatty acids

Spectroscopic Fingerprinting of -Dimethyl Fatty Acids

Introduction: The Steric Advantage

In the realm of lipid-based drug delivery and metabolic engineering,


-dimethyl fatty acids


For the analytical scientist, however, this structural modification presents a unique challenge. Standard IR libraries often conflate these branched acids with generic aliphatic carboxylic acids. This guide provides a definitive, mechanism-based protocol to distinguish

Theoretical Basis: The Gem-Dimethyl Effect

To interpret the spectrum accurately, one must understand how the geminal dimethyl group alters the vibrational environment of the carboxyl functionality:

  • Inductive Effect (+I): The two methyl groups at the

    
    -position donate electron density to the carbonyl carbon. This increases the polarization of the 
    
    
    bond, slightly weakening the bond order and typically shifting the stretching frequency to lower wavenumbers compared to linear analogs.
  • Steric Inhibition of Dimerization: Carboxylic acids typically exist as stable cyclic dimers. The bulky

    
    -substituents can destabilize this hydrogen-bonded network. While dimers still dominate in neat samples, the equilibrium constant is lower, and "monomeric" shoulders may appear more readily in solution.
    
  • Skeletal Splitting: The most definitive "fingerprint" arises from the mechanical coupling of the two methyl groups attached to the same carbon, leading to a characteristic splitting of the C-H bending mode.

Comparative Analysis: Linear vs. -Dimethyl

The following table contrasts the spectral features of a standard linear fatty acid (e.g., Hexanoic Acid) against an

Spectral RegionVibrational ModeLinear Fatty Acid (Standard)

-Dimethyl Fatty Acid (Branched)
Diagnostic Significance
Carbonyl

Stretch (Dimer)
1710–1715 cm⁻¹ 1695–1705 cm⁻¹ High. The +I effect of the gem-dimethyl group typically shifts the peak to slightly lower frequencies.
Hydroxyl

Stretch
3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)Low. Indistinguishable in neat form. However, branched acids may show a sharper "free OH" shoulder ~3500 cm⁻¹ in dilute solution.
Methyl Bend

Deformation
~1380 cm⁻¹ (Singlet)1395–1385 cm⁻¹ & 1370–1365 cm⁻¹ (Doublet) CRITICAL. The "Gem-Dimethyl Doublet" is the primary confirmation of the

-quaternary structure.
Fingerprint

Stretch
1280–1250 cm⁻¹1230–1200 cm⁻¹Medium. Steric bulk often shifts the C-O stretch to lower frequencies due to bond angle strain.

Diagnostic Workflow

The following decision tree outlines the logical process for confirming the presence of an

IR_Analysis_WorkflowStartStart: Acquire FTIR Spectrum(Neat/ATR)Check_COStep 1: Locate Carbonyl (C=O)Region: 1690-1720 cm⁻¹Start->Check_COCheck_OHStep 2: Confirm Carboxylic AcidBroad Band 3300-2500 cm⁻¹?Check_CO->Check_OHNot_AcidSTOP: Not a Carboxylic Acid(Check Ester/Aldehyde)Check_OH->Not_AcidNoCheck_DoubletStep 3: Inspect 1350-1400 cm⁻¹Is there a split doublet?Check_OH->Check_DoubletYesLinear_ResultResult: Linear/Iso-Fatty Acid(Single peak ~1380 cm⁻¹)Check_Doublet->Linear_ResultNo (Singlet)Branched_ResultResult: α,α-Dimethyl Fatty Acid(Doublet: ~1390 & ~1365 cm⁻¹)Check_Doublet->Branched_ResultYes (Doublet)

Figure 1: Step-by-step logic for distinguishing linear from

Experimental Protocol: Handling Sterically Hindered Lipids

To ensure reproducibility, follow this validated protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Transmission cells (KBr pellets) are prone to moisture interference which obscures the critical O-H region. ATR allows for direct analysis of viscous oils or low-melting solids.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its chemical resistance to acidic corrosion over time.

  • Background Collection: Acquire an air background (32 scans) immediately prior to sampling to account for atmospheric

    
     (2350 cm⁻¹) and water vapor.
    
  • Sample Application:

    • Liquids: Place 10-20 µL of the neat acid on the crystal.

    • Solids: Place a small amount (~5 mg) and apply high pressure using the anvil to ensure intimate contact.

  • Parameter Settings:

    • Resolution: 4 cm⁻¹ (Necessary to resolve the gem-dimethyl doublet).

    • Scans: 64 (Improves Signal-to-Noise ratio for the fingerprint region).

    • Range: 4000–600 cm⁻¹ .

  • Cleaning: Clean the crystal immediately with Isopropanol (IPA). Do not use basic detergents , as they will form carboxylate salts on the crystal surface, creating ghost peaks at 1550 cm⁻¹ (

    
     asymmetric stretch).
    

Data Interpretation & Troubleshooting

The "False Monomer" Trap

In non-polar solvents (e.g.,


  • Observation: A sharp, needle-like peak appears at ~1760 cm⁻¹ (

    
     monomer) and ~3500 cm⁻¹  (free 
    
    
    ).
  • Action: Do not mistake this for an anhydride or ester.[1] Evaporate the solvent and run the sample neat; the spectrum should revert to the standard dimer form (

    
     cm⁻¹).
    
Distinguishing from Isopropyl Groups

An isopropyl group (terminal split) also shows a doublet, but the splitting is often wider and the intensity ratio differs.

  • Gem-Dimethyl (

    
    -Quaternary):  Peaks are of roughly equal intensity.
    
  • Isopropyl (Terminal): The lower frequency band (1370 cm⁻¹) is often stronger.

  • Confirmation: Check the Carbonyl. If the

    
     is shifted to ~1700 cm⁻¹, it supports the 
    
    
    -substitution hypothesis.

References

  • NIST Chemistry WebBook.

    
    -branched acid). National Institute of Standards and Technology.
    [Link]
    
  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. (Detailed analysis of dimer/monomer shifts). [Link]

  • Spectroscopy Online. The Carbonyl Group, Part III: Carboxylic Acids. (General group frequencies). [Link]

  • PubChem. 2,2-Dimethylhexanoic Acid Compound Summary. (Structural reference). [Link]

Differentiating 2,2-dimethyldecanoic acid from other C12 fatty acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for C12 Isomer Profiling

Part 1: Executive Summary & Structural Logic

In the development of lipid nanoparticles (LNPs) and albumin-binding drug conjugates, the precise isomerism of the fatty acid tail dictates pharmacokinetics. 2,2-dimethyldecanoic acid (a "neo-acid" isomer of C12) is structurally distinct from its linear counterpart, Lauric acid (dodecanoic acid).

The core differentiator is the quaternary alpha-carbon . This gem-dimethyl substitution creates a "steric shield" that profoundly alters two critical behaviors:

  • Chemical Reactivity: It hinders esterification and blocks standard mass spectral fragmentation.

  • Metabolic Fate: It renders the molecule resistant to mitochondrial

    
    -oxidation, forcing the organism to utilize the slower 
    
    
    
    -oxidation pathway.

This guide provides a self-validating analytical workflow to distinguish this compound from linear and mono-branched C12 isomers.

Structural Comparison (DOT Visualization)

G cluster_0 Linear C12 (Lauric Acid) cluster_1 This compound L_Alpha Alpha Carbon (CH2 - Reactive) L_Beta Beta Carbon (CH2 - Oxidizable) L_Alpha->L_Beta Beta-Oxidation Possible D_Alpha Alpha Carbon (Quaternary - Blocked) L_Alpha->D_Alpha Structural Divergence D_Beta Beta Carbon (CH2 - Protected) D_Alpha->D_Beta Beta-Oxidation BLOCKED

Figure 1: Structural divergence at the alpha-carbon. The quaternary center in this compound prevents the formation of the


-

double bond required for mitochondrial metabolism.
Part 2: Physical & Chromatographic Differentiation[1]

The first line of differentiation is physical behavior and Gas Chromatography (GC) retention time.

1. Physical State & Melting Point[1][2][3]
  • Lauric Acid (Linear): Solid at room temperature (MP: ~43.8°C). The linear chains pack efficiently (London dispersion forces).

  • This compound: Liquid at room temperature.[1] The gem-dimethyl branching disrupts crystal lattice packing, significantly lowering the melting point.

2. GC-MS Profiling (Protocol A)

Objective: Separate isomers based on boiling point and identify via fragmentation fingerprints. Derivatization: Samples must be converted to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (


) in methanol. Note: 2,2-dimethyl acids require longer reaction times (60 min vs 10 min) due to steric hindrance.

Chromatographic Behavior (DB-5MS Column): Branched isomers ("globular" shape) have lower boiling points and weaker interaction with non-polar stationary phases compared to linear isomers ("rod" shape).

IsomerRetention Index (ECL)*Elution Order
This compound ~11.4 - 11.6Elutes First
Lauric Acid (C12:0) 12.00Elutes Last

*ECL = Equivalent Chain Length. Values are approximate for 5% phenyl-methylpolysiloxane columns.

Mass Spectral Fingerprint (EI, 70eV): The most definitive confirmation comes from the absence of the McLafferty rearrangement ion in the 2,2-dimethyl isomer.

  • Lauric Acid Methyl Ester:

    • Base Peak: m/z 74 .[4] This is the classic McLafferty rearrangement ion (

      
      ) involving the transfer of a 
      
      
      
      -hydrogen to the carbonyl oxygen.
    • Secondary Peak: m/z 87.[4]

  • This compound Methyl Ester:

    • Base Peak: Absence of m/z 74 . The quaternary alpha-carbon has no hydrogen to participate in the standard rearrangement or alpha-cleavage mechanisms.

    • Diagnostic Ions: Prominent hydrocarbon fragments and a characteristic [M-31]+ (loss of methoxy) or [M-59]+ (loss of carbomethoxy) due to steric relief.

Part 3: Spectroscopic Validation (NMR)

When GC-MS is ambiguous, Nuclear Magnetic Resonance (NMR) provides irrefutable structural proof.

Protocol B: 1H-NMR Analysis

Solvent:


Focus Region:  1.0 – 2.5 ppm.
FeatureLauric Acid (Linear)This compound
Alpha-Protons Triplet (

~2.3 ppm)
Integrates to 2H. Represents

.[1][5]
ABSENT The alpha-carbon is quaternary.
Gem-Dimethyls Absent.Singlet (

~1.1-1.2 ppm)
Integrates to 6H. Sharp, diagnostic peak.
Part 4: Functional Differentiation (Metabolic Stability)

For drug development, the metabolic stability profile is the " go/no-go " differentiator.

Mechanism of Action

Mitochondrial


-oxidation requires the enzyme Acyl-CoA Dehydrogenase  to abstract an alpha-proton and a beta-proton to form a trans-

-enoyl-CoA.
  • This compound: Lacks alpha-protons. Acyl-CoA Dehydrogenase is completely blocked.

  • Clearance Pathway: The molecule must undergo

    
    -oxidation (cytochrome P450 mediated) in the endoplasmic reticulum to form a dicarboxylic acid, which is a significantly slower process.
    
Protocol C: Microsomal Stability Assay
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Substrate: 1

    
    M Fatty Acid.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Readout: LC-MS/MS quantification of parent compound.

Expected Results:

  • Lauric Acid: Rapid intrinsic clearance (

    
     high). 
    
    
    
    min.
  • This compound: High metabolic stability.

    
     min.
    
Metabolic Decision Tree (DOT Visualization)

Metabolism Start Fatty Acid Entry (Cytosol) Check Alpha-Protons Present? Start->Check BetaOx Mitochondrial Beta-Oxidation Check->BetaOx Yes (Lauric) Block Enzymatic Blockade (Steric Hindrance) Check->Block No (2,2-Dimethyl) Rapid Rapid Clearance (Energy Production) BetaOx->Rapid OmegaOx Microsomal Omega-Oxidation Block->OmegaOx Slow Slow Clearance (Excretion) OmegaOx->Slow

Figure 2: Metabolic fate decision tree. The absence of alpha-protons diverts 2,2-dimethyl isomers away from rapid mitochondrial oxidation.

References
  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. [Link]

    • Foundational text on the fragmentation p
  • Gunstone, F. D. (2004). The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing.
  • Kus, V., et al. (2011). "The role of gym-dimethyl substitution in the metabolic stability of fatty acid analogs." Journal of Lipid Research, 52(8).
  • Source for physical state verification (Liquid

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2-Dimethyldecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 2,2-Dimethyldecanoic acid is a lipophilic, branched medium-chain fatty acid. Unlike simple mineral acids, its primary risk is not immediate tissue charring, but rather deep dermal penetration and persistent irritation due to its steric resistance to metabolic breakdown.

  • Primary Hazard: Skin/Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3).[1]

  • Critical PPE: Nitrile gloves (minimum 5 mil/0.12mm) are mandatory. Do NOT use Latex.

  • Engineering Control: Handle strictly within a certified chemical fume hood.

  • Physical State: Likely a viscous liquid or low-melting solid at room temperature; treat as a liquid hazard.

Chemical Profile & Risk Assessment

To select the correct PPE, one must understand the molecular behavior of the target analyte.

FeatureTechnical DetailSafety Implication
Structure

-Dimethyl branching (Neo-acid structure)
Steric Hindrance: The gem-dimethyl group blocks enzymatic

-oxidation. If absorbed, the body metabolizes it slowly, prolonging systemic toxicity or local irritation compared to linear fatty acids [1].
Lipophilicity C12 Carbon ChainHigh Bioavailability: The long alkyl tail allows rapid permeation through the lipid bilayer of the stratum corneum (skin).
Acidity pKa

4.8 - 5.0
Weak Acid: Does not cause instant burns like H₂SO₄, but causes contact dermatitis and severe eye damage upon prolonged contact.
Volatility Low Vapor PressureAerosol Risk: While not highly volatile, heating or vigorous mixing generates irritating mists that target the bronchial mucosa.
The PPE Matrix: Technical Specifications

Standard "lab safety" is insufficient. The following specifications are derived from permeation data for organic acids and lipophilic solvents.

A. Hand Protection (Gloves)[2][3][4][5]
  • Recommendation: 100% Nitrile Rubber .

  • Prohibited: Natural Rubber Latex.

    • Causality: Lipophilic organic acids swell and degrade latex protein matrices, causing rapid breakthrough. Nitrile offers superior resistance to organic acid permeation [2].

  • Thickness Protocol:

    • Incidental Contact (Splash): 0.11 mm (4-5 mil). Change immediately upon contamination.[3][4][6]

    • Prolonged Handling (Immersion): 0.20 mm (8 mil) or double-gloving.

B. Eye & Face Protection[1][2][3][4]
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Prohibited: Safety glasses with open sides.

    • Reasoning: As a viscous fluid, this compound adheres to surfaces. A splash to the face is difficult to rinse quickly. Goggles seal the orbital area against running fluids.

C. Respiratory Protection[1][2]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup only): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band). Particulate filters (N95) are ineffective against acid vapors.

Operational Protocol: Handling & Transfer

This substance is often viscous. The following workflow minimizes contamination risk.

Step 1: Preparation
  • Warm-Up: If the substance has solidified (MP is near RT), warm the container in a water bath at 35°C. Do not use a heat gun (creates hot spots and vapor pressure spikes).

  • Workspace: Line the fume hood surface with an absorbent, plastic-backed bench mat. This contains the "creeping" nature of oily acids.

Step 2: Transfer Methodology
  • Pipetting: Use positive displacement pipettes if available. For glass pipettes, wait 3 seconds after aspiration to allow the viscous fluid to equilibrate before moving.

  • Weighing:

    • Tare the receiving vessel inside the hood if possible.

    • If the balance is outside the hood, keep the receiving vessel capped during transit.

    • The "Double-Containment" Rule: Never transport the stock bottle outside the hood. Aliquot into a secondary container for transport.

Step 3: Decontamination
  • Solvent Selection: Water alone is ineffective due to the C12 lipophilic chain.

  • Cleaning Agent: Use Ethanol (70%) or Isopropanol followed by a soap-and-water rinse. The alcohol solubilizes the fatty acid tail; the soap removes the residue.

Visualization: Safety Logic Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Task Assessment PPE_Check PPE Verification: Nitrile Gloves + Goggles Start->PPE_Check CheckState Check Physical State (Solid vs Liquid) Heating Warm Water Bath (35°C) NO Open Flame CheckState->Heating Solidified Handling Perform Transfer (Use Absorbent Mats) CheckState->Handling Liquid Heating->Handling Hood_Check Fume Hood Functional? (>80 fpm) PPE_Check->Hood_Check Hood_Check->CheckState Yes Stop STOP WORK Contact EHS Hood_Check->Stop No Cleanup Decon: Ethanol -> Soap/Water Handling->Cleanup Disposal Disposal: Organic Waste Stream Cleanup->Disposal

Figure 1: Operational decision tree for handling lipophilic organic acids, ensuring engineering controls are verified before the container is opened.

Emergency & Disposal Procedures
Accidental Spills
  • Isolate: Close the fume hood sash immediately to contain vapors.

  • Neutralize: Apply a spill pillow or absorbent clay (vermiculite). While sodium bicarbonate can neutralize the acid, the reaction may be slow due to the oily nature of the substance.

  • Clean: Wipe with ethanol-soaked pads, then soapy water.

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use solvents (alcohol/acetone) on skin, as this may enhance penetration of the fatty acid into the bloodstream [3].

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

Disposal Plan
  • Waste Stream: Halogen-free Organic Solvent Waste.

  • Prohibition: Do NOT pour down the drain. The lipophilic nature will cause it to adhere to plumbing, creating long-term contamination and potential clogging.

  • Labeling: Clearly mark waste containers as "Organic Acid - Irritant."

References
  • PubChem. (n.d.). 2,2-Dimethylbutyric acid (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. US Department of Labor. Retrieved from [Link]

  • World Health Organization (WHO). (2009). WHO Guidelines on Hand Hygiene in Health Care: First Global Patient Safety Challenge. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyldecanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyldecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.